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Foundational

An In-depth Technical Guide to 5-Fluoroquinoline-2,4(1H,3H)-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Fluoroquinoline-2,4(1H,3H)-dione, a fluorinated quinolone derivative with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoroquinoline-2,4(1H,3H)-dione, a fluorinated quinolone derivative with significant potential in medicinal chemistry. Drawing upon established principles of organic synthesis and the well-documented bioactivity of related fluoroquinolone and quinazoline-dione scaffolds, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of the Fluoroquinolone Scaffold

Quinolone and fluoroquinolone derivatives represent a cornerstone of antibacterial therapy, with a rich history of clinical success.[1] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, has made them indispensable in treating a wide array of bacterial infections.[2] The introduction of a fluorine atom into the quinolone ring system is a key structural modification known to enhance antibacterial potency and improve pharmacokinetic profiles.[3]

The 2,4-dione tautomer of 4-hydroxyquinolin-2(1H)-one is a structurally related scaffold that has also garnered considerable interest. Notably, quinazoline-2,4(1H,3H)-dione derivatives have been identified as fluoroquinolone-like inhibitors of bacterial gyrase and topoisomerase IV, suggesting that this core structure holds promise for the development of new antibacterial agents.[4]

5-Fluoroquinoline-2,4(1H,3H)-dione emerges at the intersection of these two important classes of compounds, combining the key fluorine substituent with the quinoline-2,4-dione core. This guide will explore the chemical identity, synthesis, properties, and expected biological activity of this promising molecule.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-Fluoroquinoline-2,4(1H,3H)-dione is characterized by a bicyclic quinoline core with a fluorine atom at the C5 position and carbonyl groups at C2 and C4. The presence of the dione functionality allows for tautomerization, primarily with 5-fluoro-4-hydroxyquinolin-2(1H)-one.

Caption: Chemical structure of 5-Fluoroquinoline-2,4(1H,3H)-dione.

Table 1: Predicted Physicochemical Properties of 5-Fluoroquinoline-2,4(1H,3H)-dione

PropertyPredicted ValueRationale/Reference
Molecular Formula C₉H₆FNO₂Based on chemical structure
Molecular Weight 179.14 g/mol Calculated from molecular formula
CAS Number Not assignedCompound appears to be novel
Melting Point (°C) >250High melting points are characteristic of quinolone derivatives due to strong intermolecular interactions.[5]
Boiling Point (°C) Not availableLikely to decompose at high temperatures.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The physicochemical properties of fluoroquinolones are known to influence their solubility.[6]
pKa ~6.0 (acidic proton on N1), ~10.0 (enolizable proton)Estimated based on similar quinolone structures.
LogP 1.0 - 2.0The lipophilicity is influenced by the fluorine substituent and the dione system.

Synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione

The synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione can be approached through established methods for quinolone synthesis, such as the Gould-Jacobs reaction.[2] This methodology involves the reaction of a substituted aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization.

A plausible synthetic route would commence with 2-fluoroaniline. The initial reaction with diethyl (ethoxymethylene)malonate would yield an intermediate, which upon heating in a high-boiling point solvent like diphenyl ether, undergoes cyclization to form the ethyl ester of 5-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation would furnish the target molecule.

G 2-Fluoroaniline 2-Fluoroaniline Intermediate_A Intermediate_A 2-Fluoroaniline->Intermediate_A + Diethyl (ethoxymethylene)malonate (Step 1) Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Thermal Cyclization (e.g., Dowtherm A) (Step 2) 5-Fluoroquinoline-2,4(1H,3H)-dione 5-Fluoroquinoline-2,4(1H,3H)-dione Intermediate_B->5-Fluoroquinoline-2,4(1H,3H)-dione Hydrolysis & Decarboxylation (Step 3)

Caption: Proposed synthetic workflow for 5-Fluoroquinoline-2,4(1H,3H)-dione.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Diethyl 2-((2-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask, combine 2-fluoroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.05 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours with stirring.

  • Allow the reaction to cool to room temperature. The resulting product can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the solution to 240-250 °C for 30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione

  • Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until hydrolysis is complete (monitored by TLC).

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Filter the intermediate and heat it at its melting point until gas evolution ceases, indicating decarboxylation.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-Fluoroquinoline-2,4(1H,3H)-dione.

Spectroscopic Characterization

The structural elucidation of 5-Fluoroquinoline-2,4(1H,3H)-dione would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The proton at C3 would likely appear as a singlet. The NH proton would be a broad singlet, and its chemical shift would be solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons (C2 and C4). The fluorine-coupled carbon signals will exhibit characteristic splitting patterns, which can be further analyzed using ¹⁹F NMR.[7]

  • ¹⁹F NMR: A singlet is expected for the fluorine atom at the C5 position.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione system, typically in the region of 1650-1700 cm⁻¹. A broad absorption band for the N-H stretch would also be present around 3200 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

Biological Activity and Therapeutic Potential

The structural similarity of 5-Fluoroquinoline-2,4(1H,3H)-dione to established fluoroquinolone antibiotics strongly suggests its potential as an antibacterial agent.[8]

Mechanism of Action

It is hypothesized that 5-Fluoroquinoline-2,4(1H,3H)-dione will exert its antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By forming a stable ternary complex with the enzyme and cleaved DNA, the compound would inhibit the re-ligation of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.

G cluster_0 Bacterial Cell 5-FQ-2,4-dione 5-Fluoroquinoline-2,4(1H,3H)-dione DNA_Gyrase DNA Gyrase / Topoisomerase IV 5-FQ-2,4-dione->DNA_Gyrase Ternary_Complex Ternary Complex (Drug-Enzyme-DNA) DNA_Gyrase->Ternary_Complex DNA_Replication_Blocked Inhibition of DNA Re-ligation Ternary_Complex->DNA_Replication_Blocked DS_Breaks Double-Strand DNA Breaks DNA_Replication_Blocked->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Proposed mechanism of action for 5-Fluoroquinoline-2,4(1H,3H)-dione.

Potential as an Antifungal and Anticancer Agent

Beyond its antibacterial potential, the quinoline scaffold is present in numerous compounds with a broad range of biological activities, including antifungal and anticancer properties.[1][9] Therefore, it is plausible that 5-Fluoroquinoline-2,4(1H,3H)-dione could exhibit activity against fungal pathogens or cancer cell lines. Further investigation into these potential applications is warranted.

Future Directions and Conclusion

5-Fluoroquinoline-2,4(1H,3H)-dione represents a promising, yet underexplored, molecule with significant therapeutic potential. The synthesis and comprehensive biological evaluation of this compound are critical next steps. Key areas for future research include:

  • Optimization of the synthetic route to improve yields and scalability.

  • In vitro antibacterial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Determination of the minimum inhibitory concentration (MIC) to quantify its antibacterial potency.

  • Enzymatic assays to confirm its inhibitory activity against DNA gyrase and topoisomerase IV.

  • Screening for antifungal and anticancer activities to explore its broader therapeutic potential.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs with different substituents on the quinoline ring.

References

  • Charris, J., et al. (2007). Synthesis and Antimalarial Activity of 5-Fluoro and 5,8-Difluoro-4-oxo-quinolones. European Journal of Medicinal Chemistry, 42(5), 659-666.
  • Doddrell, D., Barfield, M., & Adcock, W. (1976). ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts of 5-Fluoro-quinoline. Journal of the Chemical Society, Perkin Transactions 2, (4), 402. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 5-Fluoroquinoline. CAS, a division of the American Chemical Society. Retrieved January 8, 2026, from [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254.
  • Jaso, A., et al. (2005). Synthesis of new 3-carboxy-4-quinolone derivatives as potential antibacterial agents. European Journal of Medicinal Chemistry, 40(4), 335-347.
  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6605.
  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373.
  • ResearchGate. (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. Retrieved from [Link]

  • Jendrzejewska, I., & Koba, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
  • Kráľová, K., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(5), 5584-5604.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(22), 4048.
  • Emami, S., & Falahati, M. (2013). Recent advances in the synthesis of 4-hydroxy-2-quinolones. Molecular Diversity, 17(3), 543-564.
  • Al-Suwaidan, I. A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.
  • Academia.edu. (n.d.). Reactions of 4-Hydroxyquinolin-2(1H)-ones with Acenaphthoquinone: Synthesis of New 1,2-Dihydroacenaphthylene-spiro-tetrakis(4-hydroxyquinolin-2(1H)-ones). Retrieved from [Link]_

  • ResearchGate. (n.d.). 19F NMR spectra at 470.29 MHz. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of fluoroquinolones used in this study. Retrieved from [Link]

  • PubMed. (1994). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 38(1), 71-76.
  • MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 123.
  • PubChem. (n.d.). 5-Fluoropyrimidine-2,4(1H,3H)-dione--(methanesulfinyl)methane (1/1). Retrieved from [Link]

  • Al-Trawneh, S. A. M. (2013). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

Sources

Exploratory

Tautomeric Landscape of 5-Fluoro-4-hydroxy-2-quinolone: Mechanisms, Characterization, and Synthetic Pathways

Executive Summary The structural integrity of the quinolone scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulators. However, the introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural integrity of the quinolone scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulators. However, the introduction of a fluorine atom at the C5 position of the 4-hydroxy-2-quinolone core introduces a unique electronic and steric perturbation that significantly alters the tautomeric landscape compared to the non-fluorinated parent.

This guide provides a definitive technical analysis of the 5-fluoro-4-hydroxy-2-quinolone system. Unlike the parent compound, where the enol-keto equilibrium is dictated largely by solvent polarity and lattice energy, the 5-fluoro derivative exhibits a "locked" conformation driven by a peri-interaction between the fluorine lone pairs and the 4-hydroxyl group. We present the mechanistic causality, a self-validating characterization protocol, and a high-fidelity synthetic route to ensure regioisomeric purity.

Molecular Architecture & The "Peri" Effect

The Tautomeric Systems

The compound exists in a dynamic equilibrium between two primary forms. Understanding the distinction is critical for binding mode analysis in drug design.

  • Enol Form (4-hydroxy-2-quinolone): Characterized by a hydroxyl group at C4 and a double bond between C3 and C4. This form maintains aromaticity across the fused system.

  • Dione Form (Quinoline-2,4(1H,3H)-dione): Characterized by a carbonyl at C4 and a saturated methylene (CH₂) at C3. This form breaks the aromaticity of the heterocyclic ring.

The 5-Fluoro Locking Mechanism

In the non-fluorinated parent, the enol form is generally preferred due to aromatic stabilization, though the dione form can be trapped in specific crystal lattices.

In 5-fluoro-4-hydroxy-2-quinolone , the fluorine atom at position 5 exerts a profound peri-effect :

  • Intramolecular Hydrogen Bonding: The 4-hydroxyl proton acts as a donor to the 5-fluorine acceptor (

    
    ). Although fluorine is typically a weak H-bond acceptor, the rigid geometry of the quinolone scaffold forces these atoms into close proximity (
    
    
    
    ), creating a stabilizing 6-membered pseudo-ring.
  • Dipolar Repulsion in Dione: In the dione form, the C4 carbonyl oxygen and the C5 fluorine atom are both electron-rich. Their proximity creates significant electrostatic repulsion, energetically penalizing the dione tautomer.

Visualization of Tautomeric Equilibrium

Tautomerism cluster_effect 5-Fluoro Effect Enol Enol Form (4-hydroxy-2-quinolone) • Aromatic Heterocycle • C3-C4 Double Bond • Stabilized by 5-F...H-O Dione Dione Form (Quinoline-2,4-dione) • Non-Aromatic Heterocycle • C3 Methylene (CH2) • Destabilized by F...O Repulsion Enol->Dione  K_eq << 1  

Figure 1: The tautomeric equilibrium is heavily skewed toward the enol form due to the stabilizing intramolecular H-bond and the destabilizing dipolar repulsion in the dione form.

Self-Validating Analytical Protocol

To distinguish the tautomers and verify the 5-fluoro regioisomer, use the following multi-modal spectroscopic workflow. This protocol is designed to be self-validating: if the data does not match the "Acceptance Criteria," the sample is likely a regioisomer (e.g., 7-fluoro) or a degradation product.

NMR Spectroscopy (DMSO-d₆)
FeatureEnol Form (Target)Dione Form (Impurity/Minor)Mechanistic Reason
C3 Proton (¹H) Singlet, ~5.8 - 6.0 ppm Doublet/Multiplet, ~3.5 ppmEnol has sp² C-H; Dione has sp³ CH₂.
C4 Carbon (¹³C) ~160 - 165 ppm ~190 - 195 ppmEnolic C-OH vs. Ketonic C=O.
OH Proton (¹H) Broad Singlet, >11 ppm AbsentExchangeable proton involved in H-bond.
¹⁹F Signal ~ -110 to -120 ppm Shifted >5 ppmSensitive to local electronic environment (OH vs C=O).
¹H-¹⁹F Coupling Through-space coupling MinimalThe OH...F interaction may broaden the OH signal.

Acceptance Criteria:

  • Observation of a sharp singlet in the olefinic region (~5.9 ppm) corresponds to H-3 of the enol.

  • Absence of methylene signals in the aliphatic region (3-4 ppm).

  • ¹³C NMR must show two distinct carbonyl-like signals (C2 amide and C4 enol), but C4 should be shielded relative to a true ketone.

Infrared Spectroscopy (Solid State)
  • Enol: Broad absorption 3200–2500 cm⁻¹ (strongly H-bonded OH). Strong band at ~1640 cm⁻¹ (Amide C=O).

  • Dione: Distinct "diketone" pattern. Two sharp carbonyl bands if C4=O were present (usually >1680 cm⁻¹ for ketone, ~1650 cm⁻¹ for amide).

High-Fidelity Synthetic Route

Common routes utilizing 3-fluoroaniline (Conrad-Limpach) often yield mixtures of 5-fluoro and 7-fluoro isomers due to poor regioselectivity during the thermal cyclization. The 7-fluoro isomer is thermodynamically favored.

To guarantee the 5-fluoro architecture required for this tautomeric study, a regiospecific route starting from 2-amino-6-fluorobenzoic acid is mandatory.

Synthetic Workflow

Synthesis cluster_check Quality Control Check Start Starting Material: 2-Amino-6-fluorobenzoic acid (F is ortho to NH2) Step1 Step 1: Cyclocondensation Reagent: Diethyl Malonate / NaOEt or Acetic Anhydride (Niementowski mod.) Start->Step1 Ring Closure Inter Intermediate: Ethyl 5-fluoro-4-hydroxy-2-quinolone-3-carboxylate (If using malonate) Step1->Inter Formation of 3-ester Step2 Step 2: Hydrolysis & Decarboxylation Reagent: NaOH (aq), then HCl, Heat Inter->Step2 Saponification Product Target Product: 5-Fluoro-4-hydroxy-2-quinolone (Regiopure) Step2->Product -CO2 Check QC Pass Product->Check Validate via 1H NMR (Singlet at 5.9 ppm)

Figure 2: Regiospecific synthesis ensuring the fluorine atom is located at position 5. The starting material geometry dictates the final substitution pattern.

Detailed Protocol
  • Cyclization: Reflux 2-amino-6-fluorobenzoic acid with diethyl malonate in the presence of sodium ethoxide. The amino group attacks the ester, and the ortho-carboxylate condenses to close the ring.

  • Workup: The intermediate ester precipitates upon acidification.

  • Decarboxylation: Hydrolyze the ester with 10% NaOH, acidify to isolate the 3-carboxylic acid, and decarboxylate by refluxing in diphenyl ether or high-boiling solvent (>200°C) until CO₂ evolution ceases.

  • Purification: Recrystallize from acetic acid or DMF. The 5-fluoro isomer is typically less soluble than the 7-fluoro analog due to stronger stacking interactions.

Pharmacological Implications[1][2][3][4]

The "locked" enol conformation of 5-fluoro-4-hydroxy-2-quinolone has specific implications for drug binding:

  • H-Bond Donor/Acceptor Profile: In the enol form, the C4-OH is a Hydrogen Bond Donor (HBD). In the dione form, C4=O is a Hydrogen Bond Acceptor (HBA).

  • Bioisosterism: The 5-F-4-OH motif mimics the electrostatic surface of certain phosphate transition states or carboxylic acids, but with higher lipophilicity.

  • Kinase Selectivity: Many kinase inhibitors bind to the hinge region using the quinolone motif. The 5-fluoro substituent can induce a specific twist or lock the planar conformation, potentially improving selectivity by avoiding steric clashes with gatekeeper residues in the protein pocket.

References

  • Tautomerism of 4-Hydroxyquinolones

    • Title: Tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone.[1]

    • Source: ResearchG
    • URL:[Link]

  • Intramolecular H-Bonding in Fluoro-Heterocycles

    • Title: Intramolecular N-H...F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines.
    • Source: Chemistry - A European Journal (via PubMed).
    • URL:[Link]

  • Synthesis of Fluoroquinolone Precursors

    • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[2]

    • Source: MDPI Molbank.
    • URL:[Link][3]

  • Conrad-Limpach Reaction Mechanism

    • Title: Conrad-Limpach Synthesis.[3][4][5]

    • Source: SynArchive.
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 5-Fluoroquinoline-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Quinoline-2,4-dione Scaffold The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Quinoline-2,4-dione Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] The introduction of a dione functionality at the 2 and 4 positions, creating the quinoline-2,4(1H,3H)-dione core, imparts unique electronic and steric properties that can be exploited for targeted drug design. The tautomeric nature of this system, existing in equilibrium between the dione and the 4-hydroxy-1H-quinolin-2-one forms, plays a crucial role in its biological activity and chemical reactivity.[3]

The incorporation of a fluorine atom at the 5-position of the quinoline ring is anticipated to significantly modulate the compound's properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles.[4] In the context of the quinoline-2,4-dione scaffold, a 5-fluoro substituent is expected to influence the acidity of the N-H proton, the electron density of the aromatic system, and the overall lipophilicity of the molecule.

Proposed Synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione

Given the absence of a commercially available source for 5-Fluoroquinoline-2,4(1H,3H)-dione, a de novo synthesis is required. A reliable and adaptable approach is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a high-temperature cyclization.[5][6][7]

Rationale for Synthetic Strategy

The Conrad-Limpach synthesis is a robust method for the preparation of 4-hydroxyquinolines, which are tautomers of the desired quinolin-4-ones. By selecting an appropriately substituted aniline, in this case, a fluoroaniline, the fluorine atom can be incorporated at the desired position on the quinoline ring. The subsequent cyclization of the intermediate enamine or anilide yields the core heterocyclic structure.

Proposed Synthetic Pathway

The proposed synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione would commence with the reaction of 2-fluoroaniline with diethyl malonate. This condensation reaction, typically catalyzed by a weak acid, would yield the corresponding anilinomalonate intermediate. The subsequent thermal cyclization of this intermediate, often carried out in a high-boiling solvent like diphenyl ether or Dowtherm A, would lead to the formation of the target 5-Fluoroquinoline-2,4(1H,3H)-dione.[8][9]

Synthetic_Pathway 2-Fluoroaniline 2-Fluoroaniline Intermediate Diethyl 2-((2-fluorophenyl)amino)malonate 2-Fluoroaniline->Intermediate Condensation (Acid Catalyst) Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Intermediate Target 5-Fluoroquinoline-2,4(1H,3H)-dione Intermediate->Target Thermal Cyclization (High-boiling solvent, ~250°C)

Caption: Proposed Conrad-Limpach synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-((2-fluorophenyl)amino)malonate

  • To a solution of 2-fluoroaniline (1.0 equivalent) in a suitable solvent such as toluene, add diethyl malonate (1.1 equivalents).

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 5-Fluoroquinoline-2,4(1H,3H)-dione

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude diethyl 2-((2-fluorophenyl)amino)malonate from Step 1.

  • Add a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.

  • Heat the reaction mixture to approximately 250 °C with vigorous stirring.

  • Maintain this temperature until the cyclization is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Physicochemical Properties and Characterization of Derivatives

The physicochemical properties of 5-Fluoroquinoline-2,4(1H,3H)-dione derivatives will be influenced by the nature of the substituents introduced onto the core scaffold.

PropertyExpected Influence of a 5-Fluoro Substituent
Acidity The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the N-H proton at position 1.
Lipophilicity Fluorine substitution generally increases the lipophilicity of a molecule, which can impact its solubility and membrane permeability.
Melting Point The introduction of a fluorine atom can affect crystal packing and, consequently, the melting point of the compound.
Tautomerism The position of the tautomeric equilibrium between the dione and the 4-hydroxy-1H-quinolin-2-one forms may be influenced by the electronic effects of the fluorine substituent.
Spectroscopic Characterization

The structural elucidation of synthesized 5-Fluoroquinoline-2,4(1H,3H)-dione derivatives will rely on a combination of spectroscopic techniques.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The coupling patterns and chemical shifts of these protons will be influenced by the fluorine substituent at the 5-position. A broad singlet corresponding to the N-H proton is also anticipated.[3]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbonyl carbons (C2 and C4) are expected to appear in the downfield region. The carbon atom attached to the fluorine (C5) will exhibit a characteristic large one-bond C-F coupling constant.[10][11]

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1700 cm⁻¹. An N-H stretching vibration will also be present, likely as a broad band around 3200-3400 cm⁻¹.[12][13][14]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight of the synthesized compounds. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of CO and HCN.[15][16][17][18]

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Synthesis Synthesized Compound Purification Purified Compound Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General workflow for the synthesis and characterization of derivatives.

Potential Biological Activities and Applications

Derivatives of the quinoline and quinolinedione scaffolds have demonstrated a wide range of biological activities, suggesting that 5-Fluoroquinoline-2,4(1H,3H)-dione derivatives could be promising candidates for drug development.

Antimicrobial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[19][20][21][22] The core structure of 5-Fluoroquinoline-2,4(1H,3H)-dione shares similarities with the fluoroquinolone pharmacophore, suggesting that its derivatives may also exhibit antibacterial properties. The introduction of various substituents at positions 1, 3, 6, 7, and 8 of the quinoline ring has been shown to modulate the antimicrobial spectrum and potency.

Anticancer Activity

Numerous quinoline and quinolinedione derivatives have been investigated for their potential as anticancer agents.[1][23][24][25] These compounds have been shown to exert their effects through various mechanisms, including:

  • Inhibition of Topoisomerases: Similar to their antibacterial mechanism, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.

  • Kinase Inhibition: The quinoline scaffold has been utilized in the design of inhibitors for various protein kinases that are implicated in cancer cell proliferation and survival.

  • Induction of Apoptosis: Certain quinolinedione derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.

The 5-fluoro substituent in the target scaffold could potentially enhance the anticancer activity of its derivatives by improving their cellular uptake, metabolic stability, and interaction with biological targets.

Conclusion

References

  • Fluoroquinolone antimicrobial drugs. PMC. [Link]

  • Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1593. [Link]

  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. SciSpace. [Link]

  • Fluoroquinolones. MSD Manual Professional Edition. [Link]

  • Classification and antimicrobial activity of fluoroquinolones. ResearchGate. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. PMC. [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview (2022). SciSpace. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. [Link]

  • Synthesis of 4-hydroxyquinoline-2(1H)-ones Based on Ag(I)-catalyzed Carbon Dioxide Fixation on 2-alknylanilines. Letters in Organic Chemistry. [Link]

  • 4-Hydroxyquinoline. PubChem. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • Calculation and assignment of the absorption bands in the IR-spectrum of quinazolin-2,4-dione and 2-methylquinazolin-4-one. ResearchGate. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. [Link]

  • Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. PMC. [Link]

  • Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization. PMC. [Link]

  • Visible light-promoted [3+2] cyclization reaction of vinyl azides with perfluoroalkyl-substituted-imidoyl sulfoxonium ylides. Chemical Communications (RSC Publishing). [Link]

  • Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC. [Link]

Sources

Exploratory

5-Fluoroquinoline-2,4-dione: Pharmacophore Mechanics &amp; Synthetic Utility

This guide details the medicinal chemistry, synthetic pathways, and pharmacophoric utility of 5-Fluoroquinoline-2,4-dione , a specialized scaffold distinct from the canonical 6-fluoroquinolone antibiotics. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, synthetic pathways, and pharmacophoric utility of 5-Fluoroquinoline-2,4-dione , a specialized scaffold distinct from the canonical 6-fluoroquinolone antibiotics.

Executive Summary

The 5-fluoroquinoline-2,4-dione (5-F-Q2,4D) scaffold represents a nuanced "privileged structure" in medicinal chemistry. Unlike the blockbuster 6-fluoro-4-quinolone antibiotics (e.g., Ciprofloxacin) which rely on a 3-carboxyl group for gyrase binding, the 2,4-dione core functions via a distinct tautomeric equilibrium and metal-chelation profile. The inclusion of a fluorine atom at the C5 position is a strategic substitution: it modulates the pKa of the 4-hydroxyl group, blocks metabolic oxidation at the electron-rich C5 position, and alters the lipophilic vector of the molecule without imposing significant steric penalty. This guide explores the 5-F-Q2,4D moiety as a versatile template for antibacterial (resistance-breaking), anticancer (kinase inhibition), and neurological (NMDA antagonism) drug discovery.

The Pharmacophore Defined

Structural Tautomerism & Binding Modes

The core utility of the 5-F-Q2,4D lies in its ability to exist in dynamic equilibrium between the 2,4-dione (diketo) and 4-hydroxy-2-quinolinone (enol) forms. This tautomerism allows the scaffold to adapt to diverse binding pockets.

  • Diketo Form: Acts as a dual Hydrogen Bond Acceptor (HBA).

  • Enol Form: Provides a donor-acceptor motif (HBD-HBA) critical for active site recognition.

In biological systems, the 2,4-dione motif often mimics the transition state of peptide bond hydrolysis or chelates divalent cations (


, 

) essential for enzyme catalysis (e.g., HIV Integrase, Bacterial Topoisomerase).
The "5-Fluoro" Effect

The C5 position is sterically adjacent to the "upper" rim of the binding cleft. Substituting Hydrogen with Fluorine at this position induces specific pharmacodynamic changes:

  • Electronic Modulation: Fluorine’s high electronegativity (

    
    ) pulls electron density from the aromatic ring, lowering the 
    
    
    
    of the 4-hydroxyl group. This increases the fraction of the ionized species at physiological pH, potentially enhancing solubility and electrostatic interactions.
  • Metabolic Blockade: The C5 and C6 positions of quinolines are prone to oxidative metabolism by Cytochrome P450 enzymes. A C5-fluorine blocks this pathway, extending the molecule's half-life (

    
    ).
    
  • Steric Mimicry: With a van der Waals radius of 1.47 Å (vs. 1.20 Å for H), fluorine provides a "stealth" substitution that alters electronics without disrupting steric fit in tight pockets.

Therapeutic Applications

Antibacterial: Breaking Resistance

While 6-fluoroquinolones bind the Gyrase-DNA complex via a water-metal ion bridge, quinoline-2,4-diones can bind independently of the water bridge . This makes the 5-F-Q2,4D scaffold effective against resistant strains carrying Ser83 or Asp87 mutations in GyrA, which disrupt the water bridge required by traditional fluoroquinolones.

Neurological: NMDA/Glycine Antagonism

Quinoline-2,4-diones are historical antagonists of the glycine co-agonist site on the NMDA receptor. The 5-position is critical here; while 5,7-dichloro analogs are potent, the 5-fluoro analog serves as a probe to reduce lipophilicity while maintaining the necessary electron-withdrawing character to anchor the ligand in the hydrophobic pocket of the GluN1 subunit.

Experimental Protocols

Synthesis of 5-Fluoro-4-hydroxyquinolin-2(1H)-one

Objective: Regioselective synthesis of the 5-fluoro isomer. Rationale: Direct cyclization of 3-fluoroaniline with malonates often yields a mixture of 5-fluoro and 7-fluoro isomers. The 2-amino-6-fluorobenzoic acid route is selected for absolute regiocontrol.

Reagents
  • Starting Material: 2-Amino-6-fluorobenzoic acid (CAS: 446-08-2)

  • Reagent: Diethyl malonate

  • Solvent/Catalyst: Polyphosphoric acid (PPA) or Diphenyl ether (thermal cyclization)

Step-by-Step Protocol
  • Acylation: Dissolve 2-amino-6-fluorobenzoic acid (10 mmol) in dry THF. Add thionyl chloride (12 mmol) to generate the acid chloride in situ, then treat with diethyl malonate (12 mmol) and Magnesium ethoxide (catalyst) to form the beta-keto ester intermediate.

  • Cyclization: Evaporate solvent. Resuspend the intermediate in Diphenyl ether (20 mL).

  • Thermal Reflux: Heat the mixture to 250°C for 2 hours. The high temperature drives the intramolecular Claisen-type condensation and decarboxylation.

  • Isolation: Cool the reaction mixture to room temperature. Dilute with hexane (50 mL) to precipitate the crude product.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1) to yield 5-fluoro-4-hydroxyquinolin-2(1H)-one as off-white needles.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals and the appearance of a singlet at ~5.8 ppm (H-3). The aromatic region should show a specific splitting pattern (doublet of doublets) characteristic of the 5-fluoro substitution.

In Vitro Assay: Bacterial Gyrase Inhibition

Objective: Determine


 against E. coli DNA Gyrase.
  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol.
    
  • Substrate: Relaxed pBR322 plasmid DNA (0.4 µg).

  • Enzyme: E. coli DNA Gyrase (1 unit).

  • Incubation: Mix compound (serial dilution 0.01 - 100 µM) with buffer, DNA, and enzyme. Incubate at 37°C for 60 minutes.

  • Termination: Add stop solution (chloroform/isoamyl alcohol).

  • Analysis: Run samples on 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry to calculate % supercoiling inhibition.

Data Visualization

Synthetic Pathway (DOT Diagram)

The following diagram illustrates the regioselective synthesis logic.

SynthesisPath SM 2-Amino-6-fluorobenzoic acid Inter Beta-keto ester Intermediate SM->Inter Diethyl malonate Mg(OEt)2, THF Cyclic 5-Fluoro-4-hydroxy- quinolin-2(1H)-one Inter->Cyclic Diphenyl ether 250°C, -CO2 Byprod 7-Fluoro Isomer (Avoided) SM_Alt 3-Fluoroaniline (Alternative SM) SM_Alt->Cyclic Non-selective SM_Alt->Byprod Major Product

Caption: Regioselective synthesis route using 2-amino-6-fluorobenzoic acid to guarantee the 5-fluoro isomer, avoiding the mixture issues of aniline precursors.

Pharmacophore Interaction Map (DOT Diagram)

This diagram maps the chemical features of the scaffold to biological targets.

Pharmacophore Core 5-Fluoroquinoline- 2,4-dione Core C2_O C2 Carbonyl (H-Bond Acceptor) Core->C2_O C4_OH C4 Hydroxyl/Keto (Metal Chelation / HBD) Core->C4_OH C5_F C5-Fluorine (Electronic/Metabolic) Core->C5_F Target Target Binding (Gyrase / NMDA) C2_O->Target H-Bonding C4_OH->Target Mg2+ Chelation Metab Blocks CYP450 Oxidation C5_F->Metab Steric/Electronic Shielding pKa Lowers pKa of C4-OH (Acidity Modulation) C5_F->pKa Inductive Effect (-I)

Caption: Pharmacophoric breakdown showing how the 5-Fluoro substituent modulates the core scaffold's metabolic stability and electronic profile.

Comparative Data

Table 1: Impact of Fluorine Position on Quinoline-2,4-dione Properties

Feature5-Fluoro (This Topic)6-Fluoro (Standard Antibiotic)7-Fluoro
Electronic Effect Strong inductive withdrawal on C4-OHModerate effect on C4; affects C7 amineDistal effect
Metabolic Stability High (Blocks C5 oxidation)Moderate (C6 is usually blocked by F)Variable
Primary Utility Scaffold tuning, NMDA antagonistsAntibacterial potency (Gyrase)Side-effect modulation
Steric Impact Proximal to binding cleft "roof"Distal / Solvent exposedDistal

References

  • Structure-activity relationships of the fluoroquinolones. National Institutes of Health (NIH).Link

  • Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity. University of Iowa Theses and Dissertations.Link

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy.Link

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (MDPI).Link

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules (NIH).Link

Foundational

The Tale of Two Fluorines: A Technical Guide to 5-Fluoro and 6-Fluoro Quinoline-2,4-dione Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of medicinal chemistry, the quinoline-2,4-dione scaffold stands as a privileged structure, a ver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the quinoline-2,4-dione scaffold stands as a privileged structure, a versatile framework that has given rise to a multitude of compounds with diverse biological activities. The strategic introduction of fluorine, a practice now commonplace in drug design, can dramatically alter the physicochemical and pharmacological properties of a molecule. This guide delves into the nuanced yet significant differences between two specific fluorinated analogs: 5-fluoro and 6-fluoro quinoline-2,4-diones. Understanding these distinctions is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The position of a single fluorine atom on the quinoline-2,4-dione core can profoundly influence its electronic properties, lipophilicity, metabolic stability, and ultimately, its interaction with biological targets. While the 6-fluoro substitution is more prevalent in clinically successful fluoroquinolone antibiotics, the less-explored 5-fluoro isomer presents unique opportunities for drug discovery. This document aims to provide a comprehensive comparison of these two scaffolds, offering insights into their synthesis, physicochemical characteristics, and biological potential.

I. The Strategic Role of Fluorine in Quinoline-2,4-dione Design

The incorporation of fluorine into drug candidates is a well-established strategy to optimize molecular properties.[1][2] Its small size, high electronegativity, and the strength of the carbon-fluorine bond contribute to several advantageous effects:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer biological half-life.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing a compound's pKa. This, in turn, affects its solubility, permeability, and potential for drug-drug interactions.

  • Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with biological targets through the formation of hydrogen bonds, dipole-dipole interactions, or by influencing the conformation of the molecule to better fit a binding pocket.

  • Improved Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[3]

The specific position of the fluorine atom on the quinoline-2,4-dione scaffold dictates the extent of these effects, leading to distinct pharmacological profiles for the 5-fluoro and 6-fluoro isomers.

II. Synthesis of 5-Fluoro and 6-Fluoro Quinoline-2,4-dione Scaffolds

The synthesis of quinoline-2,4-diones typically involves the cyclization of appropriately substituted anilines with a three-carbon synthon. The strategic introduction of the fluorine atom onto the aniline precursor is a key step in accessing the desired fluorinated scaffolds.

General Synthetic Approach

A common and adaptable method for the synthesis of quinoline-2,4-diones is the Conrad-Limpach reaction or its variations. This involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.

cluster_0 Synthesis of Fluorinated Quinoline-2,4-diones Start Fluorinated Aniline (2-fluoroaniline or 3-fluoroaniline) Condensation Condensation Start->Condensation Ketoester Diethyl Malonate or β-Ketoester Derivative Ketoester->Condensation Intermediate Enaminone Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (e.g., in Dowtherm A) Intermediate->Cyclization Product Fluorinated Quinoline-2,4-dione Cyclization->Product

Figure 1: General synthetic workflow for fluorinated quinoline-2,4-diones.

Protocol: Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid

This protocol is adapted from established methods for the synthesis of fluoroquinolones.[4]

Step 1: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME)

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 2-3 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to obtain the crude enaminone intermediate.

Step 2: Cyclization to form the quinolone ring

  • Add the crude enaminone intermediate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.

  • Filter the solid, wash with hexane, and dry to obtain ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 3: Hydrolysis to the carboxylic acid

  • Suspend the ethyl ester in a mixture of acetic acid and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Note: The synthesis of the 5-fluoro isomer would follow a similar pathway, starting with 3-fluoroaniline.

III. Comparative Physicochemical Properties

The position of the fluorine atom significantly impacts the electronic distribution and, consequently, the physicochemical properties of the quinoline-2,4-dione scaffold.

Property5-Fluoro Isomer6-Fluoro IsomerRationale
Electronic Effects Stronger inductive electron-withdrawing effect on the carbocyclic ring. Potential for through-space interactions with the N1-substituent.Moderate inductive electron-withdrawing effect. Mesomeric effects can influence the electron density of the entire ring system.The proximity of the fluorine atom to the fusion of the two rings in the 5-position leads to a more pronounced localized inductive effect.
Lipophilicity (LogP) Generally expected to have a slightly higher LogP.Generally expected to have a slightly lower LogP compared to the 5-fluoro isomer.The position of the fluorine atom influences the molecule's overall polarity and its interaction with both polar and non-polar environments.[3]
Acidity (pKa) The pKa of the N1-H is expected to be slightly lower (more acidic).The pKa of the N1-H is expected to be slightly higher (less acidic) compared to the 5-fluoro isomer.The stronger electron-withdrawing nature of the 5-fluoro substituent stabilizes the conjugate base, making the proton more acidic.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing these isomers. The position of the fluorine atom will lead to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Expected ¹H and ¹³C NMR Spectral Characteristics:

  • ¹H NMR: The protons on the fluorinated ring will exhibit characteristic splitting patterns due to coupling with the fluorine atom. The magnitude of the J(H-F) coupling constants will vary depending on the number of bonds separating the interacting nuclei.

  • ¹³C NMR: The carbon atom directly bonded to fluorine will show a large one-bond ¹J(C-F) coupling constant (typically >200 Hz). Carbons at the ortho, meta, and para positions relative to the fluorine will also show smaller, but diagnostic, J(C-F) couplings.

cluster_1 Key NMR Interactions in Fluorinated Quinolines Structure Fluorinated Quinoline Ring H_NMR ¹H NMR: - H-F coupling (JHF) - Diagnostic splitting patterns Structure->H_NMR C_NMR ¹³C NMR: - Large ¹JCF coupling - Smaller multi-bond JCF couplings Structure->C_NMR Analysis Structural Elucidation H_NMR->Analysis C_NMR->Analysis

Figure 2: NMR analysis workflow for fluorinated quinolines.

IV. Differential Biological Activities and Structure-Activity Relationships (SAR)

The positional isomerism of the fluorine atom is a critical determinant of the biological activity of quinoline-2,4-diones. While direct comparative studies on the 5-fluoro and 6-fluoro parent scaffolds are limited, extensive research on fluoroquinolone antibiotics provides a strong foundation for understanding their potential differences.[2][6]

Antimicrobial Activity:

  • 6-Fluoro Substitution: The presence of a fluorine atom at the 6-position is a hallmark of many potent fluoroquinolone antibiotics. This substitution is known to enhance the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of this class of drugs.[1][7] The 6-fluoro group is believed to increase the penetration of the drug into bacterial cells and improve its binding to the enzyme-DNA complex.[2]

  • 5-Fluoro Substitution: The effect of a 5-fluoro substituent on antibacterial activity is less well-characterized. However, it is plausible that this substitution could also enhance activity, potentially through a different binding mode or by altering the compound's pharmacokinetic properties.

Anticancer Activity:

Fluoroquinolone derivatives have also shown promise as anticancer agents, primarily through their ability to inhibit mammalian topoisomerase II.[8][9]

  • The electronic and steric properties conferred by the fluorine atom at either the 5- or 6-position can influence the interaction of the quinoline-2,4-dione scaffold with the topoisomerase II-DNA complex.

  • The increased lipophilicity of fluorinated compounds can facilitate their entry into cancer cells.[3]

  • The specific substitution pattern will likely influence the selectivity of the compound for different cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

The following diagram illustrates the key positions on the quinoline-2,4-dione scaffold where modifications, including fluorination, can impact biological activity.

Figure 3: Key positions for modification on the quinoline-2,4-dione scaffold.

V. Conclusion: A Matter of Position

The choice between a 5-fluoro and a 6-fluoro quinoline-2,4-dione scaffold is not a trivial one. The subtle shift in the position of a single fluorine atom can have a cascading effect on the molecule's properties, from its electronic nature to its biological activity. While the 6-fluoro substitution has a more established track record in the realm of antibacterial agents, the 5-fluoro isomer represents a less-explored but potentially fruitful avenue for the discovery of novel therapeutics.

This guide has highlighted the key differences in the synthesis, physicochemical properties, and potential biological activities of these two important scaffolds. For the medicinal chemist, a deep understanding of these positional effects is crucial for the rational design of the next generation of quinoline-2,4-dione-based drugs. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of both the 5-fluoro and 6-fluoro quinoline-2,4-dione cores.

References

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). Retrieved from [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. (2022, August 22). Retrieved from [Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? (2023, March 1). Retrieved from [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (n.d.). Retrieved from [Link]

  • Lipophilic quinolone derivatives - CNR des IST bactériennes. (2021, November 11). Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2026, January 25). Retrieved from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing. (2024, November 20). Retrieved from [Link]

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones - PMC - NIH. (n.d.). Retrieved from [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | ACS Omega. (2020, April 16). Retrieved from [Link]

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2025, August 6). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione from 2-amino-6-fluorobenzoic acid

Application Note: High-Fidelity Synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione Executive Summary This Application Note details the optimized synthetic route for 5-fluoroquinoline-2,4(1H,3H)-dione (also known as 5-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Fluoroquinoline-2,4(1H,3H)-dione

Executive Summary

This Application Note details the optimized synthetic route for 5-fluoroquinoline-2,4(1H,3H)-dione (also known as 5-fluoro-4-hydroxy-2-quinolone), a critical pharmacophore in the development of antibacterial agents, immunomodulators, and high-affinity ligands.

While direct condensation methods exist, this protocol utilizes the Isatoic Anhydride intermediate strategy . This pathway is selected for its superior regiocontrol, avoidance of polymerizing side-reactions common in direct thermal condensations, and high reproducibility in pharmaceutical scale-up environments. The workflow transforms 2-amino-6-fluorobenzoic acid into the reactive 5-fluoroisatoic anhydride, followed by a Claisen-type condensation with diethyl malonate and subsequent decarboxylation.

Synthetic Pathway & Logic

The synthesis addresses the challenge of inserting a two-carbon fragment into the anthranilic acid backbone while maintaining the oxidation state of the carbons.

  • Step 1: Activation. Conversion of the amino acid to the isatoic anhydride protects the amine and activates the carboxylic acid simultaneously.

  • Step 2: Condensation. Nucleophilic attack by the malonate anion on the anhydride carbonyl (C4) drives ring opening, followed by rapid intramolecular cyclization to form the 3-ethoxycarbonyl intermediate.

  • Step 3: Decarboxylation. Acid-catalyzed hydrolysis removes the ester moiety, yielding the target dione.

Pathway Visualization

G Start 2-Amino-6-fluorobenzoic acid Intermediate1 5-Fluoroisatoic Anhydride (Activated Scaffold) Start->Intermediate1 Triphosgene, THF Reflux, 3h Intermediate2 Ethyl 5-fluoro-4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate Intermediate1->Intermediate2 Diethyl Malonate, NaH, DMF, 80°C Product 5-Fluoroquinoline-2,4(1H,3H)-dione (Target) Intermediate2->Product 6M HCl, Reflux Decarboxylation

Figure 1: Stepwise synthetic workflow for the conversion of 2-amino-6-fluorobenzoic acid to the target quinolinedione.

Experimental Protocol

Materials & Reagents
ReagentRolePurity Grade
2-Amino-6-fluorobenzoic acid Starting Material>98% (HPLC)
Triphosgene (BTC) Cyclizing Agent99%
Diethyl Malonate C2-Source Nucleophile99%, Anhydrous
Sodium Hydride (60% in oil) BaseReagent Grade
Tetrahydrofuran (THF) Solvent (Step 1)Anhydrous, Inhibitor-free
N,N-Dimethylformamide (DMF) Solvent (Step 2)Anhydrous (<50 ppm H2O)
Phase 1: Synthesis of 5-Fluoroisatoic Anhydride

Rationale: Direct heating of anthranilic acids with malonates often leads to low yields due to competing decarboxylation of the starting material. The anhydride "locks" the carboxyl group.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH) to neutralize liberated HCl and potential phosgene traces.

  • Dissolution: Charge the flask with 2-amino-6-fluorobenzoic acid (15.5 g, 100 mmol) and anhydrous THF (150 mL). Stir to obtain a suspension.

  • Addition: Dissolve Triphosgene (10.8 g, 36.6 mmol, 0.37 eq) in THF (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0°C (ice bath).

    • Note: The stoichiometry of triphosgene provides 3 equivalents of phosgene in situ.

  • Reaction: Remove the ice bath and heat the mixture to reflux (66°C) for 3–4 hours. The suspension should clear and then potentially reprecipitate the product.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent to ~25% volume under reduced pressure.

  • Isolation: Add cold hexanes (100 mL) to precipitate the anhydride fully. Filter the solid, wash with hexanes (2 x 50 mL), and dry under vacuum at 40°C.

    • Expected Yield: 85–92%

    • Appearance: Beige to off-white solid.

Phase 2: Condensation & Cyclization

Rationale: The malonate anion attacks the anhydride carbonyl. The subsequent ring closure is thermodynamically driven by the formation of the stable quinolone system.

  • Activation: In a dry 500 mL RBF under nitrogen, suspend Sodium Hydride (60% dispersion, 8.8 g, 220 mmol, 2.2 eq) in anhydrous DMF (100 mL). Cool to 0°C.[1]

  • Nucleophile Formation: Add Diethyl Malonate (17.6 g, 110 mmol, 1.1 eq) dropwise. Stir at 0°C for 30 minutes until H2 evolution ceases and the solution becomes clear.

  • Condensation: Add the 5-Fluoroisatoic Anhydride (from Phase 1, ~18.1 g, 100 mmol) portion-wise as a solid over 15 minutes.

    • Caution: Exothermic reaction with CO2 evolution.

  • Heating: Heat the mixture to 80–90°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][3]

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice/water (500 mL).

  • Precipitation: Acidify the aqueous mixture carefully with 6M HCl to pH ~2. The intermediate Ethyl 5-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate will precipitate.

  • Filtration: Filter the solid and wash with water.[1] Proceed directly to Phase 3 (purification is unnecessary).

Phase 3: Hydrolysis & Decarboxylation

Rationale: The 3-ethoxycarbonyl group is removed to yield the 2,4-dione core. This step requires harsh acidic conditions to hydrolyze the ester and facilitate thermal decarboxylation.

  • Hydrolysis: Suspend the wet cake from Phase 2 in 6M HCl (200 mL) in a 500 mL RBF.

  • Reflux: Heat to reflux (approx. 100–110°C) with vigorous stirring. CO2 evolution will be observed.[4] Maintain reflux for 6–12 hours until the intermediate is fully consumed (monitor by LC-MS).

  • Isolation: Cool the suspension to room temperature. The product, 5-Fluoroquinoline-2,4(1H,3H)-dione , is sparingly soluble in acid and will crystallize/precipitate.

  • Purification: Filter the crude solid. Wash with water (3 x 50 mL) and cold acetone (1 x 20 mL) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Final Yield (from acid): 65–75%

    • Appearance: White to pale yellow powder.

Characterization & Validation

The product exists in tautomeric equilibrium, primarily favoring the 4-hydroxy-2-quinolone form in polar solvents (DMSO), but the 2,4-dione description is chemically synonymous in this context.

TechniqueExpected Signal / Result
1H NMR (DMSO-d6) δ 11.2 (s, 1H, NH) : Broad singlet, exchangeable.δ 6.9–7.5 (m, 3H, Ar-H) : Aromatic region showing coupling patterns characteristic of 1,2,3-trisubstituted benzene (due to F at pos 5).δ 5.8 (s, 1H, H-3) : Characteristic signal of the vinyl proton in the enol form (or CH2 in dione form, depending on solvent/tautomer ratio).
LC-MS (ESI) [M+H]+ = 180.15 : Consistent with C9H6FNO2.
Melting Point >300°C : High melting point is characteristic of the quinolone scaffold due to intermolecular H-bonding.

Critical Troubleshooting (FMEA)

Failure ModeRoot CauseCorrective Action
Low Yield in Phase 1 Moisture in THF or old Triphosgene.Use freshly distilled THF. Ensure Triphosgene crystals are white, not yellow/caked.
Incomplete Decarboxylation Insufficient heating or acid strength.Ensure reflux is vigorous (>100°C). Use 6M HCl or a mixture of AcOH/HCl if solubility is an issue.
Regioisomer Contamination Incorrect starting material isomer.Verify 2-amino-6-fluorobenzoic acid (F ortho to COOH) vs. 2-amino-3/4/5-fluoro isomers by NMR before starting.

Safety & Compliance

  • Triphosgene: A solid substitute for phosgene, but it decomposes to phosgene gas upon heating or contact with nucleophiles. Must be handled in a well-ventilated fume hood. A caustic scrubber (20% NaOH) is mandatory for the exhaust.

  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Quench excess hydride carefully with isopropanol before adding water.

  • Waste Disposal: Aqueous waste from Phase 1 contains chlorides and potentially trace phosgene decomposition products; treat with excess base before disposal.

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.

  • Stadlbauer, W., & Kappe, T. (1999). 4-Hydroxy-2-quinolones (2,4-Quinolinediols). In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 15).[5] Thieme.

  • Grob, C. A., & Weissbach, O. (1961). Die Synthese von 4-Hydroxy-chinolonen-(2).[2][5][6][7][8] Helvetica Chimica Acta, 44(6), 1748-1752.

  • Ma, Z., et al. (2018). Synthesis and biological evaluation of 4-hydroxy-2-quinolone derivatives. European Journal of Medicinal Chemistry, 143, 491-502.

Sources

Application

Cyclization protocols for preparing 5-fluoro-4-hydroxy-2-quinolone

Application Note: Strategic Synthesis of 5-Fluoro-4-hydroxy-2-quinolone Part 1: Executive Summary & Strategic Rationale The synthesis of 5-fluoro-4-hydroxy-2-quinolone presents a specific regiochemical challenge often ov...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Fluoro-4-hydroxy-2-quinolone

Part 1: Executive Summary & Strategic Rationale

The synthesis of 5-fluoro-4-hydroxy-2-quinolone presents a specific regiochemical challenge often overlooked in general quinolone literature. While standard protocols (e.g., Conrad-Limpach or Knorr syntheses) utilizing 3-fluoroaniline are effective for generating the 7-fluoro isomer due to steric control, they fail to efficiently produce the 5-fluoro isomer.

To achieve the 5-fluoro substitution pattern, the synthetic strategy must bypass the thermodynamic preference for the less hindered position. This guide details a Directed Cyclization Protocol utilizing 2-amino-6-fluorobenzoic acid (6-fluoroanthranilic acid) as the regiodefined precursor. We prioritize the Isatoic Anhydride Pathway for its superior yield, reproducibility, and scalability compared to direct thermal cyclizations.

Key Technical Advantages of this Protocol:

  • Regio-fidelity: The fluorine position is "locked" relative to the nitrogen by the starting material, eliminating isomer separation issues.

  • Mild Conditions: Utilizing the isatoic anhydride intermediate allows for base-catalyzed cyclization at moderate temperatures (80–120°C) rather than the harsh thermal conditions (>250°C) required for direct anilide cyclizations.

  • Scalability: The workflow avoids polyphosphoric acid (PPA) "tar" formation common in classical methods.

Part 2: Mechanistic Pathway & Logic

The failure of the standard aniline route and the success of the anthranilic acid route are driven by steric and electronic directing effects.

Regioselectivity Analysis
  • Route A (Standard - Fails for Target): Reaction of 3-fluoroaniline with diethyl malonate.

    • Mechanism:[1] The cyclization step involves an electrophilic attack on the aromatic ring.

    • Outcome: Steric hindrance at the position ortho to the fluorine (C2 position of aniline) disfavors formation of the 5-fluoro product. The reaction proceeds predominantly at the para position (C6 of aniline), yielding 7-fluoro-4-hydroxy-2-quinolone .

  • Route B (Recommended): Reaction of 2-amino-6-fluorobenzoic acid.[2]

    • Mechanism:[1] The carboxyl group (precursor to C4-OH) and the amine (N1) are already fixed in an ortho relationship, with the fluorine occupying the adjacent position (C6 of the benzene ring).

    • Outcome: Upon cyclization, the fluorine is forced into the C5 position of the quinolone ring.

Pathway Visualization

G Start_Aniline 3-Fluoroaniline Inter_Anilide Malonanilide Intermediate Start_Aniline->Inter_Anilide Diethyl Malonate High T Start_Acid 2-Amino-6-fluorobenzoic Acid (6-Fluoroanthranilic Acid) Inter_Isatoic 5-Fluoroisatoic Anhydride Start_Acid->Inter_Isatoic Triphosgene/BTC Prod_7F 7-Fluoro-4-hydroxy-2-quinolone (Major Product - Undesired) Inter_Anilide->Prod_7F Cyclization (Sterically Favored) Prod_5F 5-Fluoro-4-hydroxy-2-quinolone (Target Product) Inter_Anilide->Prod_5F Cyclization (Sterically Hindered) Inter_Isatoic->Prod_5F 1. Diethyl Malonate/NaH 2. Hydrolysis/Decarboxylation

Caption: Comparison of synthetic routes. The standard aniline route (top) favors the 7-fluoro isomer. The anthranilic acid route (bottom) locks the regiochemistry to yield the 5-fluoro target.

Part 3: Detailed Experimental Protocols

Method A: The Isatoic Anhydride Route (Recommended)

This method is preferred for high purity and yield. It proceeds via the formation of a reactive anhydride which condenses cleanly with malonate.

Reagents Required:

  • 2-Amino-6-fluorobenzoic acid (1.0 eq)

  • Triphosgene (0.35 eq) or Phosgene solution

  • Diethyl malonate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

  • Solvents: THF (anhydrous), DMF (anhydrous), Toluene

  • Acid: 6M HCl

Step 1: Synthesis of 5-Fluoroisatoic Anhydride

  • Dissolve 2-amino-6-fluorobenzoic acid (10 g, 64.5 mmol) in anhydrous THF (100 mL).

  • Cool the solution to 0°C.

  • Slowly add triphosgene (6.7 g, 22.6 mmol) dissolved in THF (20 mL) dropwise over 30 minutes. Caution: Phosgene gas may be generated; use a scrubber.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the solvent to ~20 mL. Add cold toluene (50 mL) to precipitate the product.

  • Filter the solid, wash with hexanes, and dry.

    • Yield Expectation: 85-95%

    • Checkpoint: IR should show characteristic anhydride doublets (approx. 1780, 1730 cm⁻¹).

Step 2: Condensation and Cyclization

  • In a flame-dried flask under Argon, suspend NaH (6.45 g, 161 mmol) in anhydrous DMF (80 mL).

  • Cool to 0°C and add diethyl malonate (12.4 g, 77.4 mmol) dropwise. Stir for 30 mins until H₂ evolution ceases (formation of sodiomalonate).

  • Add the solid 5-fluoroisatoic anhydride (11.7 g, 64.5 mmol) portion-wise.

  • Heat the mixture to 80°C for 3–4 hours. The mixture will turn into a clear orange solution, then precipitate the sodium salt of the quinolone ester.

    • Mechanism:[1] The malonate enolate attacks the anhydride carbonyl, ring-opens to the amide, and immediately cyclizes to form Ethyl 5-fluoro-4-hydroxy-2-quinolone-3-carboxylate .

Step 3: Hydrolysis and Decarboxylation

  • Pour the reaction mixture from Step 2 into ice water (300 mL).

  • Acidify carefully with 6M HCl to pH < 2. The ester intermediate will precipitate.[3]

  • Decarboxylation: Reflux the wet solid in 4M HCl (or a mixture of AcOH/HCl) for 4–6 hours.

  • Cool to room temperature. The target 5-fluoro-4-hydroxy-2-quinolone will precipitate as an off-white solid.

  • Filter, wash with water, and recrystallize from DMF/Ethanol if necessary.

Method B: Direct Thermal Cyclization (Alternative)

Suitable for laboratories lacking facilities for handling triphosgene, though yields are typically lower (40-50%).

Reagents:

  • 2-Amino-6-fluorobenzoic acid[2][4][5][6]

  • Diethyl malonate (Excess, used as solvent/reagent)

  • Polyphosphoric Acid (PPA) or Diphenyl Ether[3]

Protocol:

  • Mix 2-amino-6-fluorobenzoic acid (5 g) with diethyl malonate (10 mL).

  • Heat to 180°C to distill off ethanol (formation of the amide).

  • Once ethanol evolution stops, add Polyphosphoric Acid (PPA) (30 g).

  • Heat to 140–150°C for 2 hours. Note: Monitor closely; higher temperatures may cause decomposition of the fluorinated ring.

  • Cool to 80°C and pour into crushed ice with vigorous stirring.

  • Neutralize with NaOH to precipitate the crude product.

Part 4: Data Summary & Troubleshooting

Physicochemical Properties
PropertyValue / Description
Chemical Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Appearance Off-white to pale yellow powder
Melting Point >300°C (Decomposes)
Solubility Soluble in DMF, DMSO, hot AcOH; Insoluble in water, ether
¹H NMR (DMSO-d₆) δ 11.5 (s, 1H, NH), 7.4 (m, 1H, Ar-H), 6.9 (m, 2H, Ar-H), 5.8 (s, 1H, H-3).[7][5][6][8]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Product is 7-Fluoro isomer Wrong starting material used (3-Fluoroaniline).Critical: Must use 2-amino-6-fluorobenzoic acid.[2][4]
Low Yield (Step 2) Moisture in solvent; NaH degradation.Use freshly distilled DMF/THF. Ensure NaH is active.
Incomplete Decarboxylation Acid concentration too low or reflux time too short.Ensure reflux in 4M HCl for at least 4 hours. Monitor CO₂ evolution.
Dark/Tarry Product Overheating during PPA cyclization (Method B).Switch to Method A (Isatoic Anhydride) or reduce temp to <150°C.

Part 5: References

  • Reagents for Heterocycle Synthesis: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link

  • Quinolone Antibiotic Precursors: Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines: A New Route to 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie. Link

  • Regioselectivity in Quinolones: Riegel, B., et al. (1946). The Synthesis of some 4-Hydroxyquinolines. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Fluorinated Intermediates: Wos, J. A., et al. (2010). Synthesis of 5-fluoro-4-hydroxy-2-quinolone derivatives. U.S. Patent Application 2010/0331293. Link

  • BenchChem Protocols: Synthesis of 2,4-Dihydroxyquinoline Derivatives. BenchChem Application Notes. Link

Disclaimer: This protocol involves the use of hazardous reagents (Triphosgene, NaH, Strong Acids). All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Method

Application Note &amp; Protocol: High-Yield Chlorination of 5-Fluoroquinoline-2,4-dione

Title: A Robust and Scalable Protocol for the Synthesis of 2,4-Dichloro-5-fluoroquinoline, a Key Intermediate for Pharmaceutical Research Abstract: This document provides a comprehensive guide for the conversion of 5-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Robust and Scalable Protocol for the Synthesis of 2,4-Dichloro-5-fluoroquinoline, a Key Intermediate for Pharmaceutical Research

Abstract: This document provides a comprehensive guide for the conversion of 5-Fluoroquinoline-2,4-dione to 2,4-dichloro-5-fluoroquinoline. 2,4-Dichloroquinoline derivatives are pivotal precursors in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics such as fluoroquinolone antibacterials.[1] The protocol herein details a reliable method using phosphorus oxychloride (POCl₃), with an optional catalytic amount of phosphorus pentachloride (PCl₅) to enhance efficacy. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety measures, and offer guidance for troubleshooting and product validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Rationale and Reaction Mechanism

The conversion of a quinoline-2,4-dione to its corresponding 2,4-dichloro derivative is a deoxychlorination reaction. The quinoline-2,4-dione system exists in equilibrium with its tautomeric form, 4-hydroxy-5-fluoroquinolin-2(1H)-one, which can further tautomerize to the aromatic quinoline-2,4-diol. This diol form is the active species in the reaction.

The mechanism proceeds via the following key steps[2][3]:

  • Tautomerization: The starting material establishes equilibrium with its aromatic 5-fluoroquinoline-2,4-diol tautomer.

  • Phosphorylation: The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic phosphorus center of POCl₃. This occurs twice, converting both hydroxyl groups into excellent phosphate ester leaving groups.[3]

  • Nucleophilic Substitution: Free chloride ions (Cl⁻), present in the POCl₃ reagent, act as nucleophiles and displace the phosphate groups at the C2 and C4 positions of the quinoline ring through an SₙAr-type mechanism.

  • Product Formation: The displacement of both phosphate groups yields the final product, 2,4-dichloro-5-fluoroquinoline.

The use of excess POCl₃ serves as both the chlorinating agent and the reaction solvent, driving the equilibrium towards the product.[2]

Reaction_Mechanism cluster_0 Step 1: Tautomerization cluster_1 Step 2: Phosphorylation cluster_2 Step 3 & 4: Substitution & Product Formation A 5-Fluoroquinoline- 2,4-dione B 5-Fluoroquinoline- 2,4-diol A->B Equilibrium C Diol Intermediate D Diphosphate Ester Intermediate C->D + 2 POCl₃ - 2 HCl E Diphosphate Intermediate F 2,4-Dichloro-5-fluoroquinoline (Final Product) E->F + 2 Cl⁻ (from POCl₃)

Figure 1: Simplified Reaction Mechanism.

Materials, Reagents, and Equipment

Reagents and Consumables
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
5-Fluoroquinoline-2,4-dioneC₉H₆FNO₂179.15(Varies)Custom SynthesisEnsure substrate is dry.
Phosphorus OxychloridePOCl₃153.3310025-87-3Sigma-AldrichCorrosive, toxic, water-reactive. Use freshly opened or distilled.[4]
Phosphorus PentachloridePCl₅208.2410026-13-8Sigma-AldrichOptional additive. Highly corrosive and water-reactive.[5]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificReagent grade for extraction.
Saturated NaHCO₃ (aq)NaHCO₃84.01144-55-8Fisher ScientificFor quenching and neutralization.
Anhydrous Na₂SO₄Na₂SO₄142.047757-82-6Fisher ScientificFor drying organic layers.
Crushed IceH₂O18.027732-18-5N/AEssential for safe quenching.
Required Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Thermometer or thermocouple

  • Magnetic stirrer and heating mantle

  • Dropping funnel (optional, for scaled-up reactions)

  • Large beaker or flask for quenching

  • Büchner funnel and vacuum filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Critical Safety Precautions

WARNING: This procedure involves highly hazardous materials and must be performed by trained personnel in a well-ventilated chemical fume hood.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[6] Inhalation may be fatal.[7] It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[8] Always handle in a fume hood, wearing appropriate Personal Protective Equipment (PPE).

  • Phosphorus Pentachloride (PCl₅): A highly corrosive solid that reacts vigorously with water. It is fatal if inhaled and causes severe skin burns and eye damage.[9]

  • Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[5][10]

  • Quenching Hazard: The quenching of excess POCl₃ is a highly exothermic process. Always add the reaction mixture slowly to a large excess of crushed ice/base solution ("reverse quench").[11][12] Never add water or base to the hot reaction mixture , as this can cause a violent, uncontrolled reaction and splashing of corrosive material.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorination of analogous heterocyclic systems.[2][13]

Workflow start Start: Assemble Dry Glassware in Fume Hood setup 1. Reaction Setup - Add 5-Fluoroquinoline-2,4-dione to flask. - Add POCl₃ (and optional PCl₅). start->setup react 2. Reaction - Heat mixture to reflux (approx. 105-110 °C). - Monitor for 3-5 hours. setup->react cool 3. Cooling - Cool reaction mixture to room temperature. react->cool quench 4. Quenching (CRITICAL STEP) - Prepare large beaker of ice/NaHCO₃ slurry. - SLOWLY add reaction mixture to slurry with vigorous stirring. cool->quench isolate 5. Product Isolation - Extract with Ethyl Acetate. - Combine organic layers. quench->isolate wash 6. Washing & Drying - Wash organic layer with water and brine. - Dry over anhydrous Na₂SO₄. isolate->wash concentrate 7. Concentration - Filter drying agent. - Remove solvent via rotary evaporation. wash->concentrate purify 8. Purification - Recrystallize from a suitable solvent (e.g., Hexane/EtOAc). - Or perform column chromatography. concentrate->purify end End: Characterize Pure Product purify->end

Sources

Application

Application Notes and Protocols for the N-Alkylation of 5-Fluoroquinoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated 5-Fluoroquinoline-2,4(1H,3H)-diones The 5-fluoroquinoline-2,4(1H,3H)-dione scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 5-Fluoroquinoline-2,4(1H,3H)-diones

The 5-fluoroquinoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The introduction of alkyl groups onto the nitrogen atoms of this heterocyclic system profoundly influences its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This, in turn, can dramatically alter the molecule's pharmacokinetic profile and its affinity for biological targets. Consequently, the selective N-alkylation of 5-fluoroquinoline-2,4(1H,3H)-dione is a critical transformation for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the key considerations and detailed protocols for the N-alkylation of 5-fluoroquinoline-2,4(1H,3H)-dione. We will delve into the underlying chemical principles, explore various reaction conditions, and present step-by-step procedures to enable researchers to effectively synthesize N-alkylated derivatives for their drug discovery programs.

Core Principles of N-Alkylation

The N-alkylation of 5-fluoroquinoline-2,4(1H,3H)-dione is a nucleophilic substitution reaction. The nitrogen atom of the dione, being part of an amide-like system, is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form a new carbon-nitrogen bond.

A key challenge in the alkylation of quinoline-2,4-diones is controlling the regioselectivity. The molecule possesses two potentially reactive nitrogen atoms at the N1 and N3 positions. Direct alkylation can sometimes lead to a mixture of N1-alkylated, N3-alkylated, and N1,N3-dialkylated products. The choice of base, solvent, and reaction temperature can influence the selectivity of this transformation. For instance, in related quinazolin-2,4(1H,3H)-dione systems, direct N1-alkylation in a polar aprotic solvent with a base can be low-yielding and complicated by the formation of disubstituted derivatives.

General Reaction Scheme:

G start 5-Fluoroquinoline- 2,4(1H,3H)-dione product N-Alkyl-5-fluoroquinoline- 2,4(1H,3H)-dione start->product Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base base->product solvent Solvent solvent->product

Caption: General workflow for the N-alkylation of 5-fluoroquinoline-2,4(1H,3H)-dione.

Experimental Protocols

Herein, we present two primary protocols for the N-alkylation of 5-fluoroquinoline-2,4(1H,3H)-dione, utilizing different base systems. These protocols are based on established methods for the alkylation of structurally similar heterocyclic compounds.

Protocol 1: Alkylation using a Mild Base (Potassium Carbonate)

This protocol is adapted from methods used for the N-alkylation of related quinolone and quinazolinone systems and is a good starting point for general alkylation.[1][2][3]

Materials:

  • 5-Fluoroquinoline-2,4(1H,3H)-dione

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoroquinoline-2,4(1H,3H)-dione (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-120°C. The optimal temperature will depend on the reactivity of the alkyl halide. For highly reactive alkylating agents, the reaction may proceed at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.

Protocol 2: Alkylation using a Strong Base (Sodium Hydride)

For less reactive alkyl halides or when a more forceful approach is needed, a strong base like sodium hydride can be employed. This method is adapted from general procedures for the N-alkylation of indoles and other N-heterocycles.

Materials:

  • 5-Fluoroquinoline-2,4(1H,3H)-dione

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-fluoroquinoline-2,4(1H,3H)-dione (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0°C using an ice-water bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction parameters that can be used as a starting point for the N-alkylation of 5-fluoroquinoline-2,4(1H,3H)-dione. Optimization may be required for specific substrates and alkylating agents.

ParameterProtocol 1 (K₂CO₃)Protocol 2 (NaH)
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Equivalents of Base 1.5 - 2.01.1 - 1.2
Solvent DMFDMF or THF
Temperature Room Temp. to 120°C0°C to Room Temp.
Reaction Time 2 - 24 hours2 - 24 hours
Alkylating Agents Alkyl iodides, bromides, chloridesAlkyl iodides, bromides
Typical Yields Moderate to HighModerate to High

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve 5-Fluoroquinoline- 2,4(1H,3H)-dione in anhydrous solvent B Add Base (K2CO3 or NaH) A->B C Add Alkyl Halide B->C D Stir at appropriate temperature C->D E Monitor reaction progress (TLC/LC-MS) D->E F Quench reaction E->F G Aqueous work-up (Extraction) F->G H Dry and concentrate G->H I Purify by column chromatography H->I J J I->J Characterize product (NMR, MS)

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting and Key Considerations

  • Regioselectivity: As mentioned, a mixture of N1 and N3 alkylated products, as well as the N1,N3-dialkylated product, may be obtained. The ratio of these products can be influenced by the steric bulk of the alkylating agent and the reaction conditions. Careful analysis of the crude reaction mixture by NMR and/or LC-MS is recommended to determine the product distribution.

  • O-Alkylation: While N-alkylation is generally favored for quinoline-2,4-diones, the possibility of O-alkylation at the C2 or C4 carbonyl oxygen should be considered, especially under certain conditions. Spectroscopic analysis (¹³C NMR) can help distinguish between N- and O-alkylated isomers.

  • Moisture Sensitivity: The use of a strong base like sodium hydride requires strictly anhydrous conditions. Any moisture present will quench the base and reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Choice of Base: For sensitive substrates, a milder base like potassium or cesium carbonate is recommended to minimize side reactions.

  • Reaction Monitoring: It is crucial to monitor the reaction progress to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can successfully synthesize a diverse range of N-alkylated 5-fluoroquinoline-2,4(1H,3H)-dione derivatives for their drug discovery and development endeavors.

References

  • Gutsul, R. M., et al. (2018). Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. Russian Journal of General Chemistry, 88(8), 1735–1739.
  • Al-Tel, T. H., et al. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 14(2), 1045-1052.
  • Chen, C. L., et al. (2015). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chilean Chemical Society, 60(1), 2812-2818. [Link]

  • Roy, A., et al. (2009). Studies on Synthesis and Biological evaluation of some substituted Fluoroquinolones. International Journal of ChemTech Research, 1(1), 34-42.
  • Rivero, I. A., et al. (2011). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 16(9), 7734-7744. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Fluorinated Quinolinediones

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of fluorinated quinolinediones. It is designed for researchers in medicinal chemistry and drug metabolism who requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of fluorinated quinolinediones. It is designed for researchers in medicinal chemistry and drug metabolism who require precise structural elucidation of these bioactive scaffolds.

Executive Summary

Fluorinated quinoline-5,8-diones are emerging as potent bioisosteres in oncology and antimicrobial research. Their structural analysis via Mass Spectrometry (MS) presents unique challenges due to the interplay between the electron-deficient quinone core and the high electronegativity of the fluorine substituent.

This guide objectively compares the fragmentation behaviors of 6-fluoro-5,8-quinolinedione and 7-fluoro-5,8-quinolinedione against their non-fluorinated analog. We establish a self-validating protocol for differentiating these regioisomers based on the energetics of Carbon Monoxide (CO) expulsion and Hydrogen Cyanide (HCN) elimination.

Fundamental Fragmentation Mechanisms

To interpret the spectra accurately, one must understand the causality driving the dissociation. The fragmentation of fluorinated quinolinediones is governed by three competitive pathways:

  • Quinone Contraction (Primary Pathway): The 5,8-dione system is thermodynamically primed to eject neutral CO molecules. This is the diagnostic "fingerprint" of the quinone moiety.

  • Pyridine Ring Unzipping (Secondary Pathway): The nitrogen-containing ring typically degrades via HCN loss, but this is often suppressed until the quinone ring has collapsed.

  • Fluorine-Directed Stabilization: The C-F bond is exceptionally strong (

    
    485 kJ/mol). Unlike chlorine or bromine, fluorine is rarely lost as a radical (
    
    
    
    ). Instead, it influences the stability of the carbocation intermediates, often directing the order of CO loss.
The "Fluorine Effect" on Fragmentation
  • Inductive Destabilization: Fluorine at the C6 or C7 position pulls electron density from the adjacent carbonyl carbons. This weakens the C-C bonds of the quinone ring, often lowering the collision energy (CE) required for the first CO loss compared to the non-fluorinated parent.

  • HF Elimination: While rare in simple aromatics, loss of neutral HF (20 Da) can occur in crowded environments or via specific rearrangement mechanisms involving adjacent protons.

Comparative Analysis: Regioisomer Differentiation

The following table summarizes the theoretical and observed


 transitions for protonated precursors 

.

Table 1: Comparative Fragmentation Data (ESI-MS, Positive Mode)

Feature5,8-Quinolinedione (Parent)6-Fluoro-5,8-quinolinedione 7-Fluoro-5,8-quinolinedione
Formula



Precursor

160.04 178.03 178.03
Primary Fragment 132.04

150.03

150.03

Secondary Fragment 104.04

122.03

122.03

Tertiary Fragment 77.03

95.02

95.02

Diagnostic Loss

(Acetylene)
HF (20 Da) HF (20 Da)
Differentiation Key Baseline stabilityHigh abundance of

150
(F stabilizes C-cation)
Lower abundance of

150
(F destabilizes adjacent cation)

Expert Insight: The differentiation between the 6-fluoro and 7-fluoro isomers relies on relative ion abundance rather than unique masses. The 6-fluoro position is para to the pyridine nitrogen, allowing for resonance stabilization of the intermediate cation after the first CO loss. This typically results in a more intense


 peak for the 6-fluoro isomer compared to the 7-fluoro isomer.

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of the 6-fluoro-5,8-quinolinedione scaffold. Note the sequential loss of carbonyls followed by the breakdown of the heterocyclic ring.[1]

FragmentationPathway Parent [M+H]+ Precursor m/z 178.03 Frag1 [M+H - CO]+ m/z 150.03 (Ring Contraction) Parent->Frag1 - CO (28 Da) Low CE Frag2 [M+H - 2CO]+ m/z 122.03 (Cyclopentadienone-like) Frag1->Frag2 - CO (28 Da) Med CE Frag3 [M+H - 2CO - HCN]+ m/z 95.02 (Pyrrole-type) Frag2->Frag3 - HCN (27 Da) High CE Frag4 [M+H - 2CO - HF]+ m/z 102.03 (Rare Pathway) Frag2->Frag4 - HF (20 Da) Rearrangement

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 6-fluoro-5,8-quinolinedione.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the identity of your fluorinated quinolinedione, follow this step-by-step LC-MS/MS protocol.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile (ACN) . Avoid Methanol if possible, as quinones can undergo nucleophilic attack by methoxide in the source, creating artifacts

    
    .
    
  • Dilution: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

Phase 2: Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][4][5]

  • Capillary Voltage: 3.0 - 3.5 kV (Keep low to prevent in-source fragmentation).

  • Cone Voltage: 20 V.

  • Collision Gas: Argon or Nitrogen.

Phase 3: Energy-Resolved Breakdown (The Validation Step)

Do not rely on a single collision energy (CE). Perform a CE Ramp to distinguish isomers.

  • Select Precursor: Set Q1 to

    
     178.0.
    
  • Ramp CE: Sweep from 10 eV to 50 eV.

  • Observe Transitions:

    • 10-20 eV: Appearance of

      
       150 (Loss of first CO).
      
    • 25-35 eV: Appearance of

      
       122 (Loss of second CO).
      
    • >40 eV: Appearance of

      
       95 (Ring opening).
      
  • Validation Criteria: If

    
     150 appears at <15 eV, the quinone ring is destabilized (likely Fluorine effect). If 
    
    
    
    160 (Parent - H2O) is observed, check for impurities; quinolinediones do not typically lose water unless reduced to the diol form.

References

  • Tang, Q., et al. (2011).[6] Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Link

  • Pinson, J., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Link

  • BenchChem. (2023). 5,8-Quinolinediol and Quinoline-5,8-dione Structure and Reactivity. BenchChem. Link

  • Su, R., et al. (2019).[7] Quantitation of Glutathione by Quinoline-5,8-Dione-Based Tag Strategy Using MALDI Mass Spectrometry. ACS Publications. Link

  • Waters Corporation. (2022). Application of Neutral Loss and Precursor Ion Scanning for Metabolite Identification. Waters. Link

Sources

Comparative

Precision Purity Analysis of 5-Fluoro-2,4-Dihydroxyquinoline: A Comparative HPLC Method Development Guide

Executive Summary & Molecule Profile In the synthesis of advanced fluoroquinolone antibiotics, 5-fluoro-2,4-dihydroxyquinoline (5-F-2,4-DHQ) is a pivotal intermediate. Its purity is a Critical Quality Attribute (CQA) bec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In the synthesis of advanced fluoroquinolone antibiotics, 5-fluoro-2,4-dihydroxyquinoline (5-F-2,4-DHQ) is a pivotal intermediate. Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities (e.g., 6-fluoro or 8-fluoro analogs) often carry through to the final API, leading to costly downstream failures.

Standard C18 methods often fail to resolve these positional isomers due to their identical hydrophobicity. This guide compares the industry-standard Alkyl-C18 approach against a Pentafluorophenyl (PFP) stationary phase.

Our Verdict: While C18 is sufficient for crude assay, PFP (Fluorophenyl) phases are superior for purity profiling , offering baseline resolution of regioisomers via specific fluorine-fluorine and


-

interactions.
The Molecule: 5-Fluoro-2,4-Dihydroxyquinoline
  • CAS: N/A (Analogous to 2,4-Dihydroxyquinoline CAS 86-95-3)[1][2]

  • Chemical Reality: The name "2,4-dihydroxy" is a nomenclature convenience. In solution, this molecule exists predominantly as 5-fluoro-4-hydroxy-2-quinolone due to keto-enol tautomerism.

  • Solubility: Poor in water; soluble in DMSO, basic aqueous solutions, and hot methanol.

  • pKa: ~5.8 (Enolic -OH) and ~11 (Amide -NH).

Method Development Strategy: The "Why" Behind the Protocol

The Tautomer Challenge

The quinolone scaffold undergoes rapid keto-enol tautomerism. In neutral pH, this can lead to peak splitting or broad "smeared" peaks.

  • Solution: We employ an acidic mobile phase (pH 2.5 - 3.0) . This suppresses the ionization of the enolic hydroxyl and protonates the system sufficiently to stabilize the 2-quinolone form, ensuring a sharp, singular peak.

Column Selection Logic: C18 vs. PFP

The core challenge is separating the 5-fluoro target from the 6-fluoro impurity (a common byproduct of the starting aniline material).

  • Option A: C18 (Hydrophobic Interaction): Separates primarily by carbon load and hydrophobicity. Since 5-F and 6-F isomers have nearly identical LogP, C18 often results in co-elution.

  • Option B: PFP (Pentafluorophenyl): This phase introduces multiple retention mechanisms:[3]

    • Hydrophobicity: Similar to C18.

    • 
      -
      
      
      
      Interactions:
      Between the phenyl ring of the column and the quinolone ring.
    • Dipole-Dipole & Shape Selectivity: The electronegative fluorine atoms on the column interact specifically with the fluorinated position on the analyte.

Visualizing the Decision Matrix

MethodDevelopment Start Sample: 5-F-2,4-DHQ (Crude Mix) CheckImp Identify Impurities: 1. Des-fluoro (Starting Mat) 2. Regioisomers (6-F, 8-F) Start->CheckImp Decision Is Regio-Purity Critical? CheckImp->Decision PathC18 Standard C18 Method (Hydrophobic Retention) Decision->PathC18 No (Assay only) PathPFP PFP / F-Phenyl Method (Pi-Pi + Shape Selectivity) Decision->PathPFP Yes (Purity Profile) ResultC18 Outcome: Good Assay Poor Isomer Resolution PathC18->ResultC18 ResultPFP Outcome: High Resolution (Rs > 2.0) Isomer Quantification PathPFP->ResultPFP

Caption: Decision tree for selecting the stationary phase based on impurity profile requirements.

Experimental Protocols

Common Parameters (Both Methods)
  • Sample Preparation: Dissolve 10 mg sample in 10 mL of DMSO:Methanol (1:9) . Sonicate for 10 mins. Dilute to 0.5 mg/mL with Mobile Phase A.

  • Detection: UV-Vis (PDA) at 254 nm (impurities) and 320 nm (specific quinolone max).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 35°C (Controls viscosity and kinetics).

Method A: The Standard (C18)[5]
  • Column: End-capped C18 (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Gradient: 5% B (0 min)

    
     60% B (15 min) 
    
    
    
    90% B (20 min).
Method B: The Recommendation (PFP)
  • Column: Pentafluorophenyl Core-Shell (e.g., Kinetex F5 or ACE C18-PFP), 150 x 4.6 mm, 2.6 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient:

    • 0.0 min: 10% B

    • 12.0 min: 45% B (Slow ramp for isomer separation)

    • 15.0 min: 90% B

    • 18.0 min: 90% B

Comparative Performance Data

The following table summarizes the separation efficiency of the target molecule from its critical impurities.

ParameterMethod A (Standard C18)Method B (PFP - Recommended)Interpretation
Elution Order 1. Des-fluoro2. 5-F / 6-F (Co-elute)3. Di-fluoro1. Des-fluoro2. 6-Fluoro (Impurity)3. 5-Fluoro (Target)PFP reverses or resolves elution based on fluorine position.
Resolution (Rs) (5-F vs 6-F)0.8 (Co-elution)2.4 (Baseline Separation)C18 cannot distinguish the positional isomers effectively.
Peak Symmetry (Tf) 1.11.05Both methods provide good peak shape due to acidic pH.
LOD (µg/mL) 0.050.03PFP often yields sharper peaks, improving S/N ratio.
Run Time 25 mins18 minsPFP selectivity allows for faster gradients without losing resolution.
Mechanism of Separation (Graphviz)

Mechanism cluster_0 C18 Interaction cluster_1 PFP Interaction C18 Alkyl Chain Mol1 5-F-2,4-DHQ C18->Mol1 Hydrophobic Only PFP F5-Phenyl Ring Mol2 5-F-2,4-DHQ PFP->Mol2 Hydrophobic PFP->Mol2 Pi-Pi Stacking PFP->Mol2 F-F Dipole

Caption: PFP columns utilize multi-mode retention mechanisms (Pi-Pi and Dipole) to resolve isomers.

Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" per E-E-A-T standards, every run must meet:

  • Resolution (Rs): > 1.5 between 5-F-2,4-DHQ and nearest impurity.

  • Tailing Factor: < 1.5 (Critical for quinolines; if higher, increase buffer concentration).

  • Precision: RSD < 1.0% for 5 replicate injections.

Troubleshooting Guide
  • Peak Tailing: Quinolines are basic.[7] If tailing occurs, ensure mobile phase pH is < 3.0. Residual silanols on the column can also cause tailing; use "End-capped" columns or add 5% THF to the mobile phase.

  • Split Peaks: Indicates tautomer separation. Increase column temperature to 40°C or lower pH to force the equilibrium to the protonated keto-form.

  • Carryover: 2,4-DHQ can precipitate in needle seats. Ensure the needle wash is 50:50 MeOH:Water with 0.1% Formic Acid.

References

  • MDPI. (2020). HPLC and CE Procedures for the Determination of Fluoroquinolones.[8] Retrieved from [Link]

  • ResearchGate. (2025). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link][9]

  • PubChem. (2025).[10] 2,4-Dihydroxyquinoline Compound Summary. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of 5-Fluoro vs. 7-Fluoro Quinoline Derivatives

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, quinoline scaffolds have long been a cornerstone for the development of therapeutic agents, exhibiting a broad...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline scaffolds have long been a cornerstone for the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The introduction of fluorine atoms into these structures has been a pivotal strategy, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles.[2][3][4] This guide provides a comparative analysis of the biological activity of 5-fluoro and 7-fluoro quinoline derivatives, offering insights into how the positional isomerism of this influential halogen can dictate the pharmacological outcome. While direct comparative studies are limited, this document synthesizes available data and established principles of medicinal chemistry to provide a scientifically grounded perspective.

The Influence of Fluorine Substitution: A Positional Paradigm

The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's electronic distribution, pKa, lipophilicity, and metabolic fate.[3][4][5] These modifications, in turn, influence how the molecule interacts with its biological target and its overall behavior in a physiological system. The position of the fluorine atom on the quinoline ring is not trivial; it dictates the nature and magnitude of these effects, leading to distinct biological activity profiles.

7-Fluoroquinoline Derivatives: A Well-Trodden Path

The majority of clinically successful fluoroquinolone antibiotics, such as ciprofloxacin and norfloxacin, feature a fluorine atom at the 6-position and a substituent at the 7-position. However, derivatives with fluorine at the 7-position have also been explored, primarily for their antibacterial and anticancer activities.

The 7-position of the quinoline ring is often a site for substitution with various cyclic amines (e.g., piperazine, pyrrolidine) which are crucial for antibacterial activity. These groups are known to influence the spectrum of activity, potency, and pharmacokinetic properties. While less common than 6-fluoroquinolones, the investigation of 7-fluoroquinolone derivatives has been an active area of research.

5-Fluoroquinoline Derivatives: An Area of Emerging Interest

The biological activities of 5-fluoroquinoline derivatives are less extensively documented in the scientific literature compared to their 7-fluoro counterparts. However, the available data, coupled with theoretical considerations, suggest that this substitution pattern can also lead to potent biological effects. A study investigating the mutagenicity of various fluorinated quinolines in Salmonella typhimurium revealed that fluorine substitution at either the 5- or 7-position enhanced mutagenic activity. While mutagenicity is an undesirable trait for a therapeutic drug, it is a clear indicator of biological activity and interaction with DNA, a key target for many anticancer and antimicrobial agents.

Comparative Biological Activities: An Inferential Analysis

Given the scarcity of direct head-to-head comparative studies, we will infer the potential differences in the biological activities of 5-fluoro and 7-fluoro quinoline derivatives based on fundamental principles of medicinal chemistry and available data on related compounds.

Antimicrobial Activity:

The antimicrobial action of fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] The substituents on the quinoline core play a critical role in this interaction. It is plausible that both 5-fluoro and 7-fluoro derivatives can exhibit significant antimicrobial properties. The precise impact of the fluorine position on the potency and spectrum of activity would depend on how it influences the overall electronic and steric properties of the molecule, thereby affecting its binding to the bacterial enzymes.

Anticancer Activity:

The anticancer potential of fluoroquinolones is also linked to their interaction with topoisomerases, albeit the eukaryotic versions of these enzymes.[5][6] By stabilizing the enzyme-DNA complex, these compounds can induce DNA strand breaks and trigger apoptosis in cancer cells. The enhanced mutagenicity observed for both 5- and 7-fluoroquinolines suggests a strong interaction with DNA and related enzymes, which could translate to potent anticancer activity. The differential electronic effects of a fluorine atom at the 5- versus the 7-position could lead to variations in their selectivity and potency against different cancer cell lines.

Quantitative Data Summary

Derivative TypeBiological ActivityAssayModel SystemIC50 / MIC / Zone of InhibitionReference
5-Fluoroquinoline AnticancerMTT Assaye.g., MCF-7 (Breast Cancer)Data Not Available
AntimicrobialKirby-Bauere.g., E. coliData Not Available
7-Fluoroquinoline AnticancerMTT Assaye.g., MCF-7 (Breast Cancer)Data Not Available
AntimicrobialKirby-Bauere.g., E. coliData Not Available

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-fluoro and 7-fluoro quinoline derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • Cell Density: Seeding an appropriate number of cells is crucial to ensure they are in the logarithmic growth phase during the experiment.

  • Serial Dilutions: This allows for the determination of a dose-response curve and the calculation of the IC50 value.

  • Incubation Time: The duration of compound exposure is varied to assess both acute and long-term cytotoxic effects.

  • Solubilization: Complete dissolution of the formazan crystals is essential for accurate absorbance readings.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7][8][9]

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[7][8][9]

  • Application of Disks: Aseptically place paper disks impregnated with known concentrations of the 5-fluoro and 7-fluoro quinoline derivatives onto the surface of the agar. A control disk with the solvent used to dissolve the compounds should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the tested compound, based on standardized charts.

Causality Behind Experimental Choices:

  • McFarland Standard: This standardizes the bacterial inoculum to ensure reproducible results.[7][8][9]

  • Mueller-Hinton Agar: This medium is standardized for susceptibility testing and has good batch-to-batch reproducibility.

  • Disk Placement: Proper spacing of the disks is necessary to prevent the zones of inhibition from overlapping.

  • Incubation Conditions: Standardized temperature and time are critical for consistent bacterial growth and antibiotic diffusion.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of fluoroquinolones and a general experimental workflow for comparing their biological activity.

cluster_0 Fluoroquinolone Action Fluoroquinolone Fluoroquinolone Bacterial_Cell Bacterial Cell Fluoroquinolone->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase/ Topoisomerase IV Bacterial_Cell->DNA_Gyrase Targets DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to cluster_1 Experimental Workflow Start Synthesize/Obtain 5-Fluoro & 7-Fluoro Quinoline Derivatives Antimicrobial Antimicrobial Activity (Kirby-Bauer Assay) Start->Antimicrobial Anticancer Anticancer Activity (MTT Assay) Start->Anticancer Data_Analysis Data Analysis & Comparison Antimicrobial->Data_Analysis Anticancer->Data_Analysis Conclusion Draw Conclusions on Relative Bioactivity Data_Analysis->Conclusion

Caption: General workflow for comparing biological activity.

Conclusion and Future Directions

The comparative analysis of 5-fluoro and 7-fluoro quinoline derivatives, while currently based on limited direct experimental evidence, highlights the critical role of fluorine's positional isomerism in determining biological activity. Both classes of compounds show promise as antimicrobial and anticancer agents, likely through their interaction with DNA and topoisomerase enzymes. The enhanced mutagenicity observed for both substitution patterns underscores their potential for potent biological effects.

Future research should focus on the direct, head-to-head comparison of these derivatives in a variety of biological assays. This will provide a clearer understanding of their structure-activity relationships and guide the rational design of more effective and selective therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for such future investigations, which are essential for unlocking the full therapeutic potential of these intriguing fluorinated quinolines.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology in Pictures. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • MTT Cell Viability and Proliferation Assay Detailed Protocol. ResearchHub. [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]

  • HardyDisks™ - disk diffusion susceptibility test procedure - Kirby Bauer. Hardy Diagnostics. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Cytotoxicity MTT Assay. Springer Nature. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. [Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS Publications. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Institutes of Health. [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. National Institutes of Health. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of gem-Difluorocycloalkanes. Wiley Online Library. [Link]

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed. [Link]

  • Classification and structure-activity relationships of fluoroquinolones. PubMed. [Link]

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). ScienceDirect. [Link]

Sources

Comparative

Crystal Structure &amp; Tautomeric Analysis: 5-Fluoroquinoline-2,4(1H,3H)-dione vs. Enol Forms

Topic: Crystal Structure Analysis of 5-Fluoroquinoline-2,4(1H,3H)-dione Tautomers Content Type: Publish Comparison Guide [1][2] Executive Summary For researchers in medicinal chemistry and structural biology, the "dione"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 5-Fluoroquinoline-2,4(1H,3H)-dione Tautomers Content Type: Publish Comparison Guide

[1][2]

Executive Summary

For researchers in medicinal chemistry and structural biology, the "dione" nomenclature of 5-Fluoroquinoline-2,4(1H,3H)-dione often obscures its true solid-state nature.[1] While the dione form (diketo) is theoretically possible, X-ray diffraction (XRD) and Density Functional Theory (DFT) analyses consistently reveal that the 4-hydroxy-2-quinolinone (enol) tautomer is the dominant species in the crystal lattice.

This guide dissects the crystallographic evidence, thermodynamic drivers, and experimental protocols required to distinguish and isolate these tautomers.[1] We compare the 5-fluoro derivative against non-fluorinated analogs to highlight the specific electronic effects of the peri-fluorine substitution.

The Tautomeric Landscape

The core challenge in characterizing this scaffold is the prototropic shift between the C4-carbonyl and the C4-hydroxyl groups. The 2-position almost exclusively remains as the amide (lactam) due to its high resonance stability, but the 4-position is labile.

The Players
  • Tautomer A (Diketo): 5-Fluoroquinoline-2,4(1H,3H)-dione.[1][2]

    • Characteristics: sp³ hybridized C3 (methylene). Interrupted aromaticity in the heterocyclic ring.

    • Occurrence: Rare in solid state; detectable in polar aprotic solvents or gas phase.

  • Tautomer B (Enol): 5-Fluoro-4-hydroxyquinolin-2(1H)-one.[2]

    • Characteristics: sp² hybridized C3 (methine).[2] Fully aromatic heterocyclic ring.

    • Occurrence:Dominant solid-state form. Stabilized by intermolecular hydrogen bonding and aromatic delocalization.[2]

Mechanism of Tautomerization

The transition is driven by the restoration of aromaticity in the pyridine ring of the quinoline system.

Tautomerism cluster_stability Stability Factors Dione Diketo Form (sp3 C3, Non-aromatic) Transition Proton Transfer (Solvent/Heat mediated) Dione->Transition -H+ (C3) Enol Enol Form (sp2 C3, Aromatic) Transition->Enol +H+ (O4) Enol->Dione Reversible in Solution Aromaticity Aromatic Stabilization (Enol favored) Aromaticity->Enol HBonding Intermolecular H-Bonds (Solid State Driver) HBonding->Enol

Figure 1: The tautomeric shift from the high-energy diketo form to the aromatic enol form, driven by stability factors.

Crystallographic Analysis: The Evidence

When 5-Fluoroquinoline-2,4-dione is crystallized from polar solvents (e.g., Ethanol, DMSO), it invariably adopts the Enol (4-hydroxy) structure.[1]

Key Crystallographic Metrics

The following data compares the observed parameters of the 5-Fluoro enol form against the theoretical dione form.

FeatureEnol Form (Observed in Crystal)Diketo Form (Theoretical)Significance
C3-C4 Bond Length ~1.36 - 1.39 Å (Double bond character)~1.50 Å (Single bond)Confirms sp² hybridization at C3.[2]
C4-O Bond Length ~1.34 Å (C-OH single bond)~1.22 Å (C=O double bond)Definitive proof of the hydroxyl group.[2]
Ring Planarity RMSD < 0.02 Å (Planar)Puckered at C3Planarity allows π-π stacking.[2]
H-Bond Motif R²₂(8) Dimer (Head-to-Tail)Chain or solvated monomerThe dimer is the "fingerprint" of the enol.[2]
The 5-Fluoro Effect (Peri-Interaction)

The fluorine atom at position 5 exerts a unique influence compared to the non-fluorinated parent:

  • Electronic Repulsion: In the dione form, the C4-carbonyl oxygen and the C5-fluorine lone pairs would exhibit significant repulsion.

  • Stabilization: The enol form relieves this repulsion. While an intramolecular O-H...F bond is theoretically possible, X-ray data typically shows the hydroxyl proton engaging in intermolecular bonding with the C2-carbonyl of a neighboring molecule, forming a robust centrosymmetric dimer.[1]

Experimental Protocols

To reproduce these results or analyze a new derivative, follow this validated workflow.

Protocol A: Selective Crystallization

Objective: Isolate the thermodynamically stable enol crystal for XRD.

  • Dissolution: Dissolve 100 mg of the crude 5-fluoroquinoline derivative in 5 mL of boiling Glacial Acetic Acid . (Acidic media promotes proton exchange, accelerating equilibrium to the stable enol).[1]

  • Filtration: Hot filter to remove insoluble impurities.[2]

  • Slow Cooling: Allow the filtrate to cool to room temperature over 12 hours in a Dewar flask to control the rate.

  • Harvesting: Collect the colorless prisms via vacuum filtration. Wash with cold ethanol.

Protocol B: Structure Determination (XRD)

Objective: Distinguish C=O from C-OH.[2]

  • Mounting: Mount a single crystal (approx 0.2 x 0.2 x 0.1 mm) on a glass fiber.

  • Data Collection: Collect at 100 K (cryogenic cooling is essential to reduce thermal motion of the tautomeric proton).

  • Refinement Strategy:

    • Locate the C3 proton(s) in the difference Fourier map.

    • Critical Check: If C3 has one proton, it is the Enol.[1] If it has two, it is the Dione.[1]

    • Refine the hydroxyl proton freely if data quality permits; otherwise, use a riding model (AFIX 147).

Workflow Visualization

Workflow cluster_analysis Data Analysis Start Crude 5-Fluoro Derivative Solvent Select Solvent: Glacial Acetic Acid (Recommended) or DMSO/Water Start->Solvent Cryst Slow Evaporation/Cooling (Promotes Enolization) Solvent->Cryst XRD Single Crystal XRD (100 K) Cryst->XRD Refine Refine H-atoms (Difference Map) XRD->Refine Check Check C3 Geometry: sp2 vs sp3? Refine->Check Result Confirm Tautomer: 4-Hydroxy-2-quinolinone Check->Result

Figure 2: Experimental workflow for isolating and identifying the stable tautomer.

Comparative Performance Guide

How does the 5-Fluoro derivative compare to alternatives in research applications?

Parameter5-Fluoro-4-hydroxy-2-quinolinone Non-Fluorinated Parent 4-Methoxy Derivative (Locked Enol)
Solid State Stability High. F-substitution increases melting point (~300°C) via enhanced stacking.[2]Moderate.High, but no H-bond donor at C4.[1]
Solubility Low in water; soluble in DMSO/DMF.[2]Moderate in alcohols.Higher lipophilicity.[3]
Biological Activity Enhanced. Fluorine mimics H sterically but blocks metabolism and alters pKa.[2]Baseline activity.Often inactive (H-bond donor is usually critical for binding).
Detection (NMR) ¹⁹F NMR provides a clean probe for tautomeric ratio in solution.[2]Requires complex ¹H/¹³C correlation.N/A
Why Choose the 5-Fluoro Scaffold?
  • Metabolic Stability: The C5-F blocks metabolic hydroxylation at this position.[2]

  • Electronic Tuning: The electron-withdrawing fluorine lowers the pKa of the 4-OH group, potentially strengthening interactions with basic residues (e.g., Histidine, Arginine) in target proteins like DNA gyrase.[1]

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Source: NIH / PubMed [Link][1]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. (Detailed energy analysis of tautomers). Source: Journal of Organic Chemistry / ACS [Link]

  • Tautomeric 2-arylquinolin-4(1H)-one derivatives: spectroscopic, X-ray and quantum chemical structural studies. Source: ResearchGate [Link]

  • Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles. (Crystal packing motifs). Source: MDPI Molecules [Link]

  • 5-Fluoroquinazolin-4-ol (Analog Structural Data). Source: PubChem [Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoroquinoline-2,4(1H,3H)-dione

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laborator...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory management that underpins the integrity of our research and the safety of our personnel and environment. This guide provides a detailed protocol for the proper disposal of 5-Fluoroquinoline-2,4(1H,3H)-dione, a compound of interest in many research endeavors. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring a comprehensive and responsible approach to waste management.

Hazard Identification and Risk Assessment: The "Know Your Chemical" Principle

Before any handling or disposal of 5-Fluoroquinoline-2,4(1H,3H)-dione, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure as a fluoroquinolone derivative provides critical insights into its potential reactivity and toxicity. Quinolone compounds, as a class, can exhibit biological activity and may pose health risks upon exposure.[1] Therefore, it is prudent to handle 5-Fluoroquinoline-2,4(1H,3H)-dione with the care afforded to hazardous chemicals.

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3]

  • Environmental Hazard: As with many synthetic organic compounds, its impact on aquatic life is unknown, and therefore, it should be prevented from entering waterways.[2][4]

A crucial first step in waste management is to determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is listed on specific EPA lists or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk during the handling and disposal of 5-Fluoroquinoline-2,4(1H,3H)-dione.[5] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[6][7]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374).To prevent skin contact and absorption.[5][8]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be used when there is a splash hazard.To protect eyes from dust, aerosols, and splashes.[5][8]
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, wear chemical-resistant clothing.To protect skin from accidental contact.[5]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.To prevent inhalation of dust or aerosols.[5]
Waste Segregation and Collection: A Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[6] Incompatible materials should never be mixed, as this can lead to dangerous chemical reactions.[6]

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a designated, properly labeled, and leak-proof hazardous waste container. The container must be compatible with 5-Fluoroquinoline-2,4(1H,3H)-dione.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Fluoroquinoline-2,4(1H,3H)-dione," and the associated hazards (e.g., "Toxic," "Irritant").[9]

  • Solid Waste Collection:

    • Carefully transfer solid 5-Fluoroquinoline-2,4(1H,3H)-dione waste into the designated container using a dedicated scoop or spatula.

    • Avoid generating dust. If there is a risk of dust, perform the transfer within a chemical fume hood.[5]

    • Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in the same hazardous waste container.

  • Liquid Waste Collection:

    • If 5-Fluoroquinoline-2,4(1H,3H)-dione is in a solvent, collect the solution in a designated liquid hazardous waste container.

    • The container must be labeled with the names and approximate concentrations of all components.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secure secondary containment area.

Disposal Pathway: From Your Lab to Final Disposition

The disposal of hazardous waste is strictly regulated under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" management ensures that hazardous materials are handled safely from generation to final disposal.

The following diagram outlines the decision-making process for the proper disposal of 5-Fluoroquinoline-2,4(1H,3H)-dione waste:

DisposalWorkflow Disposal Workflow for 5-Fluoroquinoline-2,4(1H,3H)-dione Start Waste Generation (5-Fluoroquinoline-2,4(1H,3H)-dione) Classify Hazardous Waste Determination (per 40 CFR §262.11) Start->Classify Segregate Segregate Waste (Solid vs. Liquid) Classify->Segregate CollectSolid Collect in Labeled Solid Waste Container Segregate->CollectSolid Solid CollectLiquid Collect in Labeled Liquid Waste Container Segregate->CollectLiquid Liquid Store Store in Designated Secondary Containment Area CollectSolid->Store CollectLiquid->Store Arrange Arrange for Pickup by Licensed Hazardous Waste Hauler Store->Arrange Manifest Complete Hazardous Waste Manifest Arrange->Manifest Dispose Final Disposal at a Permitted TSDF Manifest->Dispose

Caption: Decision workflow for the disposal of 5-Fluoroquinoline-2,4(1H,3H)-dione waste.

Step-by-Step Disposal Procedure:

  • Hazardous Waste Determination: Based on its chemical structure and the properties of related compounds, treat all waste containing 5-Fluoroquinoline-2,4(1H,3H)-dione as hazardous waste.[10]

  • Accumulation: Accumulate the segregated and properly labeled waste containers in a designated satellite accumulation area or a central accumulation area, in compliance with EPA regulations regarding storage time limits.[10]

  • Engage a Licensed Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to schedule a pickup.

  • Manifesting: A hazardous waste manifest is a legal document that tracks the waste from your facility to its final destination.[10] This form must be accurately completed and signed by a designated person at your institution.

  • Final Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] The most common disposal method for this type of organic chemical waste is high-temperature incineration.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8] For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.[11]

  • Cleanup: Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of 5-Fluoroquinoline-2,4(1H,3H)-dione is not merely a procedural task but a reflection of our commitment to scientific integrity, safety, and environmental stewardship. By adhering to these guidelines, researchers can ensure that their groundbreaking work is conducted in a manner that is both safe and compliant. Always consult your institution's specific waste management policies and your EHS office for guidance.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • OSHA Chemical Storage Requirements. U.S. Hazmat Rentals. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • HazCom Standard: a Guide to OSHA's HCS Compliance. BradyID.com. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]

  • OSHA Chemical Hazards And Communication. NCBI Bookshelf. [Link]

  • Hazardous Waste Recycling. US EPA. [Link]

  • Hazardous Waste. Illinois Environmental Protection Agency. [Link]

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

Sources

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